3-(Propionyloxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propanoyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSHSYUJJSWWNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596055 | |
| Record name | 3-(Propanoyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51988-36-4 | |
| Record name | 3-(Propanoyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(Propionyloxy)benzoic Acid
This document provides an in-depth technical overview of 3-(Propionyloxy)benzoic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide covers its core properties, a validated synthesis protocol, principal applications, and analytical characterization, grounded in established scientific principles.
Introduction and Core Identification
Chemical Name: this compound CAS Number: 51988-36-4[1][2][3][4] Synonyms: 3-Propanoyloxybenzoic acid, Benzoic acid, m-hydroxy-, propionate[1][3][5]
This compound is a derivative of 3-hydroxybenzoic acid, an important metabolite and synthetic building block.[6][7][8] The introduction of the propionyloxy group at the meta-position of the benzoic acid scaffold modifies its physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers. Its structure combines a carboxylic acid function with an ester, offering dual reactivity for further chemical transformations.
Physicochemical and Safety Data Summary
A clear understanding of a compound's properties is foundational to its effective and safe application in a research setting. The data below has been consolidated from multiple authoritative sources to provide a reliable reference.
| Property | Value | Source(s) |
| CAS Number | 51988-36-4 | [1][2][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |
| Molecular Weight | 194.18 g/mol | [1][3][5] |
| Appearance | White to off-white solid | [2][4] |
| Boiling Point | 347.9 °C | |
| Flash Point | 139.20 °C | |
| Purity | ≥95-96% (Typical) | [1][2] |
| Storage Conditions | Sealed in dry, room temperature or 2°C - 8°C | [2][4] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2][4] |
| GHS Signal Word | Warning | [2][4] |
Synthesis Protocol: Esterification of 3-Hydroxybenzoic Acid
The most direct and common method for preparing this compound is through the esterification of 3-hydroxybenzoic acid with a propionylating agent. The following protocol describes a robust and scalable laboratory procedure.
Expert Insight: The choice of propionic anhydride over propionyl chloride is often favored in scaled-up lab settings. While propionyl chloride is highly reactive, it produces corrosive HCl gas as a byproduct. Propionic anhydride yields propionic acid, which is less volatile and easier to manage, simplifying the reaction workup.
Step-by-Step Methodology
-
Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol).
-
Solvent and Reagent Addition: Add a suitable solvent such as ethyl acetate (100 mL) to dissolve the starting material. Subsequently, add propionic anhydride (15.6 g, 0.12 mol) to the solution. A slight excess of the anhydride ensures the complete conversion of the phenolic hydroxyl group.
-
Catalysis (Optional but Recommended): For enhanced reaction kinetics, a catalytic amount of an acid scavenger like triethylamine (1-2 mL) or a gentle acid catalyst can be introduced.
-
Reaction: The mixture is stirred at room temperature and gently heated to reflux (approx. 77°C for ethyl acetate) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated and washed sequentially with a 5% sodium bicarbonate solution to remove unreacted acid, followed by brine.
-
Purification and Validation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[9] For high-purity applications, the resulting solid should be recrystallized from an appropriate solvent system (e.g., ethanol/water). The final product's identity and purity must be confirmed via analytical methods as described in the characterization section.
Synthesis Workflow Diagram
Caption: A validated workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves primarily as a versatile intermediate. Its bifunctional nature (ester and carboxylic acid) allows for selective chemical modifications.
-
Pharmaceutical Intermediates: The molecule is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The propionyloxy group can act as a protecting group for the phenolic hydroxyl or be part of a final API structure designed to modulate properties like lipophilicity or metabolic stability. While specific drug pathways are often proprietary, its structural motif is relevant in compounds targeting inflammatory or metabolic diseases.
-
Antithrombotic Research: There is evidence suggesting that this compound itself may have biological effects, including altering platelet aggregation and the function of polymorphonuclear leukocytes, indicating potential for investigation as an antithrombotic agent.
-
Material Science: Derivatives of hydroxybenzoic acids are used in the production of specialty polymers, resins, and plasticizers.[7] The specific properties imparted by the propionyloxy group can be exploited to create materials with tailored thermal or mechanical characteristics.
-
Prodrug Strategies: The ester linkage can be designed to be cleaved in vivo by esterase enzymes, releasing a parent drug (like 3-hydroxybenzoic acid or a derivative) at a controlled rate. This is a common strategy in drug development to improve bioavailability or reduce side effects.
Logical Relationship Diagram
Caption: Key application areas for this compound.
Analytical Characterization Protocol
To ensure the identity, purity, and quality of the synthesized compound, a multi-technique analytical approach is mandatory. This constitutes a self-validating system for the synthesis protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides confirmation of the proton environment. Expected signals include the ethyl group's triplet and quartet, aromatic protons, and the carboxylic acid proton.
-
¹³C NMR: Confirms the carbon skeleton, including signals for the carbonyls of the ester and carboxylic acid, and the aromatic carbons.
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
Acceptance Criterion: A pure sample should exhibit a single major peak, accounting for >98% of the total peak area.
-
This comprehensive guide provides the foundational knowledge required for the effective use of this compound in a scientific research and development context. Adherence to the described synthesis and validation protocols will ensure high-quality material for downstream applications.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 51988-36-4 [sigmaaldrich.com]
- 3. This compound - CAS:51988-36-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | 51988-36-4 [amp.chemicalbook.com]
- 5. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Hydroxybenzoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. Human Metabolome Database: Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466) [hmdb.ca]
- 9. mdpi.com [mdpi.com]
3-(Propionyloxy)benzoic acid physical and chemical properties
An In-depth Technical Guide to 3-(Propionyloxy)benzoic Acid
Introduction
This compound, also known as 3-propanoyloxybenzoic acid, is a derivative of benzoic acid characterized by a propionyloxy group at the meta-position of the benzene ring.[1][2][3] This bifunctional molecule, containing both a carboxylic acid and an ester group, holds interest for researchers in medicinal chemistry and drug development. Its structure suggests potential as a prodrug, where the ester linkage could be enzymatically or chemically cleaved in vivo to release an active parent molecule. Preliminary research indicates that this compound may have significant effects on platelet aggregation and blood clotting, suggesting its potential as an antithrombotic agent. This guide provides a comprehensive overview of its core physical and chemical properties, analytical methodologies, and safety information, tailored for scientific professionals.
Chemical Identity and Structure
-
IUPAC Name: 3-Propanoyloxybenzoic acid[3]
-
Synonyms: this compound, Benzoic acid, m-hydroxy-, propionate[1]
The molecule's structure consists of a central benzene ring substituted with a carboxylic acid group and a propionyloxy ester group at positions 1 and 3, respectively.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Source(s) |
| Molecular Weight | 194.18 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 347.9 °C | [4] |
| Flash Point | 139.2 °C | [4] |
| Purity | ≥90-96% (typical) | [1][4] |
| Storage Temperature | Room temperature or 2°C - 8°C, sealed in dry conditions | [2][4] |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | [1][3] |
| XLogP3 | 2.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3-4 | [1][3] |
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the ester.
-
Ester Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, or enzymatically via esterases. This reaction cleaves the ester bond to yield 3-hydroxybenzoic acid and propionic acid. This hydrolytic susceptibility is a key feature for its potential application as a prodrug, allowing for controlled release of a parent compound. The chemical stability is generally considered stable under recommended storage conditions, which involve keeping it in a dry, sealed container.[5]
-
Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as salt formation with bases, and esterification with alcohols.
Below is a diagram illustrating the hydrolysis pathway.
Caption: Hydrolysis of this compound.
Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the structural features of this compound suggest the following characteristic spectroscopic data:
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons (typically in the 7.0-8.0 ppm region), a quartet for the methylene (-CH₂-) group of the propionyl chain (around 2.6 ppm), and a triplet for the methyl (-CH₃) group (around 1.2 ppm). A broad singlet for the carboxylic acid proton would also be present, likely downfield (>10 ppm).
-
¹³C NMR: The carbon NMR would display signals for two carbonyl carbons (one for the ester and one for the carboxylic acid, typically in the 165-180 ppm range), aromatic carbons (110-160 ppm), and the aliphatic carbons of the propionyl group (in the 10-40 ppm range).
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), C=O stretching from both the carboxylic acid and the ester (around 1700-1760 cm⁻¹), and C-O stretching bands.
-
Mass Spectrometry: The exact mass of the molecule is 194.05790880 Da.[3] The mass spectrum would show a molecular ion peak corresponding to this mass, along with fragmentation patterns characteristic of the loss of the propionyl group or other fragments.
Analytical Protocol: Purity Assessment by HPLC
To ensure the quality and integrity of this compound for research purposes, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of such compounds.
Objective: To develop a reliable reverse-phase HPLC method for determining the purity of this compound.
Rationale: The compound's aromatic nature makes it an excellent chromophore for UV detection, and its moderate polarity is well-suited for separation on a C18 stationary phase.
Methodology
| Parameter | Specification |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 10% B; 19-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using acetonitrile as the diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Integrate the peak areas in the resulting chromatograms. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Trustworthiness and Self-Validation: To ensure the reliability of this protocol, system suitability tests must be performed. This includes multiple injections of the standard to verify the reproducibility of retention time, peak area, and peak asymmetry (tailing factor). These checks confirm that the chromatographic system is performing correctly before analyzing any samples.
Caption: HPLC Purity Analysis Workflow.
Safety Information
Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 51988-36-4 [amp.chemicalbook.com]
- 3. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 50 mg, CAS No. 51988-36-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Belgium [carlroth.com]
- 5. lookchem.com [lookchem.com]
The Solubility Profile of 3-(Propionyloxy)benzoic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
Introduction
3-(Propionyloxy)benzoic acid, a derivative of benzoic acid, is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and a multitude of other applications. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its bioavailability, processability, and the overall efficiency of its downstream applications. This in-depth technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers a predicted solubility profile in a range of common organic solvents, and details robust experimental protocols for its empirical determination. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this compound.
Molecular Structure and Physicochemical Properties Analysis: The Foundation of Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. A thorough analysis of this compound's structure is the first step in predicting its behavior in different solvent environments.
Molecular Formula: C₁₀H₁₀O₄[1]
Molecular Weight: 194.18 g/mol [1]
Structure:
Key Structural Features and Their Influence on Solubility:
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature suggests that this compound will have some affinity for nonpolar or moderately polar solvents that can engage in van der Waals interactions.
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen).[1] This group is the primary driver for solubility in polar, protic solvents. The acidic nature of this group also implies that its solubility will be significantly influenced by the pH in aqueous systems, though that is beyond the scope of this guide focused on organic solvents.
-
Ester Group (-COO-): The propionyloxy group is an ester linkage. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor.[1] This group adds a degree of polarity to the molecule but is less polar than the carboxylic acid. The ethyl chain of the propionyl group contributes to the nonpolar character of the molecule.
-
XLogP3: 2.3[1]. This value, a computed logarithm of the octanol-water partition coefficient, indicates a moderate level of lipophilicity. A positive LogP value suggests a preference for nonpolar environments over water. This further supports the prediction of solubility in organic solvents.
-
Hydrogen Bond Donor Count: 1[1]
-
Hydrogen Bond Acceptor Count: 4[1]
The presence of both polar (carboxylic acid, ester) and nonpolar (aromatic ring, ethyl group) regions makes this compound an amphiphilic molecule. Its solubility will, therefore, be a delicate balance of its interactions with different types of solvents.
Theoretical Principles of Solubility: A Predictive Framework
The adage "like dissolves like" is a fundamental principle in predicting solubility.[2][3][4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are:
-
Van der Waals Forces (Dispersion Forces): These are weak, temporary attractions between molecules and are the primary forces in nonpolar solvents.
-
Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.
Predicting the Solubility of this compound:
-
In Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the carboxylic acid and ester groups, this compound is expected to have good solubility in these solvents. The solvent molecules can effectively solvate both the hydrogen-bond donating hydroxyl group and the hydrogen-bond accepting carbonyl oxygens.
-
In Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have dipoles but do not have hydrogen bond donating capabilities. They can, however, act as hydrogen bond acceptors. Therefore, this compound is predicted to have moderate to good solubility in these solvents. The strong dipole-dipole interactions and the ability of the solvent to accept hydrogen bonds from the carboxylic acid group will facilitate dissolution.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar aromatic ring and the ethyl group of this compound will have some affinity for these solvents. However, the highly polar carboxylic acid group will be poorly solvated, leading to an overall low to very low solubility in nonpolar solvents. The energy required to break the strong hydrogen bonds between the carboxylic acid molecules in the solid state will not be compensated by the weak interactions with the nonpolar solvent.
Predicted Solubility Profile of this compound
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents based on the theoretical principles discussed above. It is crucial to note that this is a predictive assessment and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the carboxylic acid and ester groups of the solute. |
| Isopropanol | Moderate to High | Good hydrogen bonding, but the larger alkyl group of the solvent may slightly reduce polarity compared to methanol and ethanol. | |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | Dipole-dipole interactions and hydrogen bond acceptance by the solvent facilitate dissolution of the polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent with strong hydrogen bond accepting capabilities, effectively solvating the carboxylic acid group. | |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar aprotic solvent that can effectively solvate the solute. | |
| Moderately Polar | Dichloromethane (DCM) | Low to Moderate | Can engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities. |
| Ethyl Acetate | Moderate | As an ester itself, it shares some structural similarity and can engage in dipole-dipole interactions. | |
| Nonpolar | Hexane, Heptane | Very Low | Dominated by weak van der Waals forces which are insufficient to overcome the strong intermolecular forces of the solid solute. |
| Toluene | Low | The aromatic ring of toluene can interact with the aromatic ring of the solute via π-π stacking, but this is not enough to solvate the polar carboxylic acid group effectively. |
Experimental Determination of Solubility: Protocols and Methodologies
While theoretical prediction provides a valuable starting point, empirical determination of solubility is essential for accurate data. The following are detailed protocols for two widely used methods for determining the solubility of a solid compound in an organic solvent.
Equilibrium Solubility Method (Shake-Flask Method)
This is a classic and reliable method for determining thermodynamic solubility.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials with screw caps. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker bath or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Diagram of the Equilibrium Solubility Workflow:
Caption: Workflow for the equilibrium solubility (shake-flask) method.
Dynamic (Laser Nephelometry) Method
This method is faster than the equilibrium method and is useful for screening solubility in multiple solvents.
Principle: A suspension of the solute in the solvent is heated until the solid completely dissolves (clear point). The solution is then cooled, and the temperature at which the solid begins to precipitate (cloud point) is detected by an increase in turbidity, measured by a laser.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh a known amount of this compound and add a known volume of the solvent into a sample vial.
-
Place a small magnetic stir bar in the vial.
-
-
Measurement:
-
Place the vial in the instrument's sample holder.
-
The instrument will heat the sample at a controlled rate while stirring.
-
A laser beam is passed through the sample, and a detector measures the light transmission.
-
The temperature at which the last solid particles dissolve (clear point) is recorded.
-
-
Cooling and Detection:
-
The instrument then cools the solution at a controlled rate.
-
The temperature at which the solution becomes turbid due to precipitation (cloud point) is detected and recorded.
-
-
Data Analysis:
-
The clear point and cloud point temperatures are used to construct a solubility curve (solubility vs. temperature).
-
Diagram of the Dynamic Solubility Workflow:
Caption: Workflow for the dynamic solubility method using nephelometry.
Data Interpretation and Influencing Factors
When interpreting solubility data, it is important to consider factors that can influence the results:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[2] Therefore, it is crucial to control and report the temperature at which solubility is measured.
-
Purity of the Compound and Solvent: Impurities can significantly affect solubility. It is recommended to use highly pure starting materials.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.
Safety Precautions
When working with this compound and organic solvents, it is imperative to follow standard laboratory safety procedures:
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[5][6]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle flammable solvents with care and away from ignition sources.
-
Dispose of all chemical waste according to institutional and local regulations.
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solubility parameters (HSP) [adscientis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
3-(Propionyloxy)benzoic acid IUPAC name and synonyms
An In-Depth Technical Guide to 3-(Propanoyloxy)benzoic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(propanoyloxy)benzoic acid, a key intermediate in organic synthesis with significant potential in pharmaceutical and materials science research. This document delineates its chemical identity, physicochemical properties, synthesis methodologies, and known applications. Emphasis is placed on the causality behind experimental protocols and the integration of authoritative data to ensure scientific integrity. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to all scientific inquiry. 3-(Propanoyloxy)benzoic acid is a derivative of benzoic acid, where the hydroxyl group at the meta-position is esterified with propionic acid.
IUPAC Name and Identifiers
The nomenclature of this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC).
-
IUPAC Name: 3-propanoyloxybenzoic acid[1]
This systematic name clarifies the structure: a propionyl group (propanoyl) is attached via an oxygen (oxy) to the third position of a benzoic acid ring.
Chemical Structure
The two-dimensional structure provides a clear representation of the atomic connectivity.
References
A Senior Application Scientist's Guide to the Synthesis of 3-(Propionyloxy)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Overview
3-(Propionyloxy)benzoic acid, an ester derivative of m-hydroxybenzoic acid, serves as a valuable building block in medicinal chemistry and materials science. Its bifunctional nature—possessing both a reactive carboxylic acid and a protected phenolic hydroxyl group—makes it an important intermediate for constructing more complex molecules. The synthesis of this target molecule is centered on the selective esterification of the phenolic hydroxyl group of m-hydroxybenzoic acid.
This guide provides an in-depth analysis of the primary synthetic routes, moving beyond simple protocols to explore the mechanistic rationale and strategic considerations behind each method. We will dissect the core precursors and evaluate multiple synthetic pathways, enabling you to make informed decisions based on substrate sensitivity, desired yield, and available laboratory resources.
Part 1: Analysis of Core Precursors
The success of any synthesis is fundamentally tied to the quality and appropriate selection of its starting materials. For this compound, two components are critical: the aromatic backbone and the acylating agent.
-
m-Hydroxybenzoic Acid: This is the foundational scaffold. It is a commercially available solid. Due to the presence of both a phenolic hydroxyl and a carboxylic acid group, a key challenge is achieving chemoselective acylation at the more nucleophilic phenolic oxygen without engaging the carboxylic acid. The synthesis of m-hydroxybenzoic acid itself can be achieved from 3-sulphobenzoic acid in a potassium hydroxide melt, a process that requires careful control to avoid isomeric impurities.[1]
-
The Propionylating Agent: The choice of the propionyl donor dictates the reaction conditions and overall strategy.
-
Propionyl Chloride: Highly reactive and electrophilic, it readily acylates phenols. However, it is corrosive, moisture-sensitive, and generates stoichiometric amounts of HCl, necessitating the use of a scavenger base.
-
Propionic Anhydride: A less reactive but easier-to-handle alternative to propionyl chloride. The reaction is cleaner, producing propionic acid as a byproduct, which is less corrosive than HCl. It is often used in Friedel-Crafts acylation reactions.[2]
-
Propionic Acid: The least reactive option. It requires activation to facilitate esterification and is the reagent of choice for milder, coupling-agent-mediated reactions like the Steglich esterification or acid-catalyzed reactions like the Fischer esterification (though the latter is generally less suitable for this specific transformation due to chemoselectivity issues).
-
Part 2: Synthetic Pathways and Mechanistic Insights
Several reliable methods exist for the synthesis of this compound. The selection of a specific pathway depends on the desired scale, purity requirements, and tolerance for harsh reagents.
Pathway 1: Direct Acylation with Propionyl Chloride or Anhydride
This is a classic and robust method for acylating phenols. The reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as pyridine or triethylamine is essential. Its primary role is to neutralize the acidic byproduct (HCl or propionic acid), driving the reaction to completion according to Le Châtelier's principle.[3] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are used to prevent hydrolysis of the highly reactive acylating agent.
Experimental Protocol (Propionyl Chloride):
-
Dissolve m-hydroxybenzoic acid (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add triethylamine (1.1 to 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Perform an aqueous workup: separate the organic layer, wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted starting material), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via recrystallization or column chromatography.
Pathway 2: Steglich Esterification
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, making it ideal for substrates that are sensitive to harsher conditions.[4]
Causality Behind Experimental Choices:
-
DCC (N,N'-Dicyclohexylcarbodiimide): This is the coupling agent. It activates the carboxylic acid (propionic acid) by forming a highly reactive O-acylisourea intermediate.[4]
-
DMAP (4-Dimethylaminopyridine): This is a crucial nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a reactive acylpyridinium species. This step is faster than the direct reaction with the alcohol and, critically, prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][6]
-
Byproduct: The reaction generates dicyclohexylurea (DCU), a sparingly soluble solid that precipitates from most organic solvents, which helps drive the reaction forward but requires removal by filtration.[5]
Experimental Protocol:
-
Dissolve m-hydroxybenzoic acid (1.0 eq.), propionic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. A white precipitate of DCU will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and perform an aqueous workup as described in Pathway 1 to remove any remaining impurities.
-
Purify the product as needed.
Pathway 3: Mitsunobu Reaction
The Mitsunobu reaction is another exceptionally mild method that facilitates the esterification of an alcohol with a carboxylic acid under neutral conditions.[7][8] It is renowned for its reliability, though the reagents are more expensive and the workup can be more complex.
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and DIAD/DEAD: This pair of reagents is the heart of the reaction. They react to form a phosphonium salt. The alcohol (phenolic -OH of m-hydroxybenzoic acid) attacks this species, forming an alkoxyphosphonium salt, which is an excellent leaving group.[9]
-
Nucleophile: The deprotonated carboxylic acid (propionate) acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[10]
-
Driving Force: The formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the reaction.[10]
Experimental Protocol:
-
Dissolve m-hydroxybenzoic acid (1.0 eq.), propionic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. A color change is typically observed.[11]
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purification is often challenging due to the triphenylphosphine oxide and hydrazine byproducts. Column chromatography is almost always required to isolate the pure ester.
Part 3: Comparative Analysis and Data Presentation
The choice of synthetic route is a critical decision based on a balance of factors.
| Parameter | Direct Acylation | Steglich Esterification | Mitsunobu Reaction |
| Key Reagents | Propionyl Chloride/Anhydride, Base (e.g., Pyridine) | Propionic Acid, DCC, DMAP | Propionic Acid, PPh₃, DIAD/DEAD |
| Conditions | 0 °C to RT, Anhydrous | 0 °C to RT, Anhydrous, Mild | 0 °C to RT, Anhydrous, Very Mild |
| Primary Byproducts | Amine Hydrochloride, Propionic Acid | Dicyclohexylurea (DCU) | Triphenylphosphine Oxide, Hydrazine derivative |
| Purification | Aqueous Workup, Recrystallization/Chromatography | Filtration of DCU, Aqueous Workup, Chromatography | Column Chromatography (essential) |
| Advantages | Cost-effective, high reactivity, scalable. | Very mild conditions, suitable for sensitive substrates.[5] | Extremely mild, high functional group tolerance.[8] |
| Disadvantages | Corrosive/moisture-sensitive reagents (acyl chloride). | DCU can be difficult to remove completely; DCC is an allergen. | Expensive reagents, difficult purification. |
Part 4: Visualization of Workflows and Mechanisms
Diagrams provide a clear visual summary of the chemical logic and experimental flow.
Caption: Overview of primary synthetic routes to this compound.
Caption: Catalytic cycle of DMAP in the Steglich Esterification.
References
- 1. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
A Technical Guide to Investigating 3-(Propionyloxy)benzoic Acid as a Novel Antithrombotic Agent
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. While existing antithrombotic therapies are effective, they are often associated with a significant risk of bleeding complications. This necessitates the development of novel agents with improved safety profiles. This technical guide outlines a comprehensive preclinical research plan to evaluate the potential of 3-(propionyloxy)benzoic acid, a derivative of 3-hydroxybenzoic acid, as a novel antithrombotic agent. We present a proposed synthesis pathway, a suite of in vitro and in vivo experimental protocols, and a hypothesized mechanism of action centered on the inhibition of platelet aggregation. This document is intended to serve as a practical roadmap for researchers in the field of thrombosis and hemostasis.
Introduction: The Unmet Need in Antithrombotic Therapy
The formation of blood clots, or thrombi, within blood vessels is a critical pathological event underlying cardiovascular diseases.[1] Antiplatelet agents, such as aspirin and clopidogrel, are mainstays in the prevention and treatment of arterial thrombosis.[2] Aspirin, one of the most widely used drugs globally, exerts its primary antithrombotic effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.[3][4]
However, the clinical utility of current antithrombotic agents is limited by a narrow therapeutic window, with the primary adverse effect being an increased risk of bleeding.[5] This has spurred the search for new therapeutic strategies that can effectively prevent thrombosis without significantly impairing hemostasis. Benzoic acid derivatives have emerged as a promising class of compounds, with some demonstrating antiplatelet and antithrombotic activities.[6][7]
Rationale for Investigating this compound
This compound is a structural analog of salicylic acid (2-hydroxybenzoic acid), the active metabolite of aspirin. Its structure, featuring a propionyloxy group at the meta-position of the benzoic acid ring, presents an intriguing candidate for investigation as a modulator of platelet function. The rationale for its potential as an antithrombotic agent is rooted in the established pharmacology of related compounds:
-
Structural Similarity to Salicylates: The core benzoic acid scaffold is a well-established pharmacophore for COX inhibition.[8] The propionyloxy moiety may allow for interaction with the active site of COX enzymes.
-
Known Antiplatelet Effects of Benzoic Acid Derivatives: Studies have shown that various derivatives of benzoic acid can inhibit platelet aggregation through different mechanisms, suggesting a class effect that warrants further exploration.[6][9]
This guide proposes a systematic evaluation of this compound, from its chemical synthesis to a thorough preclinical assessment of its antithrombotic and hemostatic effects.
Synthesis of this compound
A straightforward and efficient synthesis of this compound can be achieved through the esterification of 3-hydroxybenzoic acid with propionyl chloride.
Proposed Synthesis Protocol
Reaction:
Materials:
-
3-Hydroxybenzoic acid
-
Propionyl chloride
-
Anhydrous dichloromethane
-
Triethylamine
-
2 M Sodium hydroxide solution
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzoic acid in anhydrous dichloromethane.
-
Cool the flask in an ice/water bath.
-
Add triethylamine dropwise to the solution with stirring.
-
Slowly add propionyl chloride to the reaction mixture over 20 minutes, maintaining the cool temperature.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 2 hours.
-
Transfer the reaction mixture to a separating funnel and wash sequentially with water and 2 M sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.[10]
In Vitro Evaluation of Antithrombotic Potential
The initial phase of evaluation will focus on a series of in vitro assays to determine the effect of this compound on platelet function and the coagulation cascade.
Platelet Aggregation Assays
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet aggregation.[11]
Protocol:
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh human whole blood collected in 3.2% sodium citrate.
-
Assay Procedure:
-
Place PRP in a cuvette with a stir bar and incubate at 37°C in an aggregometer.
-
Add varying concentrations of this compound or vehicle control and incubate.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., arachidonic acid, ADP, collagen).
-
Record the change in light transmission for a set period.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control.
| Agonist | Concentration | Pathway Investigated |
| Arachidonic Acid | 0.5 - 1.0 mM | Cyclooxygenase (COX) pathway |
| ADP | 5 - 20 µM | P2Y1/P2Y12 receptor pathway |
| Collagen | 1 - 5 µg/mL | GPVI receptor pathway |
Coagulation Assays
To assess the impact on the coagulation cascade, Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays will be performed.[12][13][14]
aPTT Protocol (Intrinsic and Common Pathways):
-
Incubate platelet-poor plasma with the test compound at 37°C.
-
Add a contact activator (e.g., silica) and phospholipid.
-
Initiate clotting by adding calcium chloride and record the time to clot formation.[10]
PT Protocol (Extrinsic and Common Pathways):
-
Incubate platelet-poor plasma with the test compound at 37°C.
-
Add a mixture of tissue factor and calcium chloride to initiate clotting.
Elucidation of the Mechanism of Action
Based on its structural similarity to aspirin, the primary hypothesis is that this compound acts as a COX inhibitor.
COX-1/COX-2 Inhibition Assay
Commercially available COX inhibitor screening kits (colorimetric or fluorometric) will be used to determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.[11][12][17]
Protocol Overview:
-
Incubate purified ovine COX-1 or human recombinant COX-2 with the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity of COX by monitoring the appearance of an oxidized chromogen or fluorophore.
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
Thromboxane A2 Synthase Inhibition Assay
To investigate if the compound specifically targets the downstream enzyme in the TXA2 pathway, a thromboxane synthase inhibitor screening assay will be performed.[18][19]
Protocol Overview:
-
Utilize a fluorescence polarization-based assay with a fluorescent probe that binds to the active site of thromboxane A synthase.
-
Incubate the enzyme with the test compound.
-
Measure the displacement of the fluorescent probe, which correlates with the inhibitory activity of the compound.
In Vivo Assessment of Efficacy and Safety
Promising in vitro results will be followed by in vivo studies in animal models to evaluate the antithrombotic efficacy and bleeding risk.
Ferric Chloride-Induced Thrombosis Model
This widely used model assesses arterial thrombosis in vivo.[2][20][21]
Protocol:
-
Anesthetize mice and expose the carotid artery.
-
Administer this compound or vehicle control intravenously or orally.
-
Induce vascular injury by applying a filter paper saturated with ferric chloride (FeCl3) to the artery.
-
Monitor blood flow using a Doppler probe and record the time to vessel occlusion.
Tail Bleeding Time Assay
This assay is a standard method to evaluate the effect of a compound on hemostasis and predict bleeding risk.[19]
Protocol:
-
Administer the test compound or vehicle to mice.
-
After a set period, transect the distal portion of the tail.
-
Immerse the tail in warm saline and measure the time until bleeding ceases.
Data Interpretation and Future Directions
The data generated from this comprehensive research plan will provide a robust assessment of the antithrombotic potential of this compound.
| Assay | Favorable Outcome for Antithrombotic Potential | Implication |
| Platelet Aggregation | Inhibition of arachidonic acid-induced aggregation | Suggests COX-1 inhibition |
| aPTT/PT | No significant prolongation | Indicates a lower risk of disrupting the coagulation cascade |
| COX Inhibition Assay | Selective inhibition of COX-1 over COX-2 | Suggests a mechanism similar to low-dose aspirin with potentially fewer gastrointestinal side effects |
| Ferric Chloride Model | Prolonged time to vessel occlusion | Demonstrates in vivo antithrombotic efficacy |
| Tail Bleeding Time | Minimal increase in bleeding time compared to aspirin | Suggests a favorable safety profile |
Should this compound demonstrate potent antiplatelet activity with a favorable safety profile, further studies would be warranted, including pharmacokinetic and pharmacodynamic modeling, and investigation in larger animal models of thrombosis.
Visualizations
Proposed Mechanism of Action: COX Pathway Inhibition
Caption: Hypothesized mechanism of this compound via COX-1 inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: A systematic workflow for the preclinical evaluation of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Why does aspirin decrease the risk of venous thromboembolism? On old and novel antithrombotic effects of acetyl salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thebloodproject.com [thebloodproject.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Moderate anticoagulation by salicylate prevents thrombosis without bleeding complications. An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-thrombotic effect of very low doses of acetyl salicylic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. korambiotech.com [korambiotech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Determination of specific inhibitors of thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. Platelet Function: PFA-100/200 – ECAT | Clotpedia [clotpedia.nl]
Discovery and history of 3-(Propionyloxy)benzoic acid
An In-depth Technical Guide to 3-(Propionyloxy)benzoic Acid: Synthesis, History, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 51988-36-4), a benzoic acid derivative. While the specific historical details of its initial discovery are not prominently documented, its emergence in scientific literature in the early 1980s suggests its synthesis for structure-activity relationship studies of aspirin analogues. This guide details the compound's physicochemical properties, provides a robust, step-by-step synthesis protocol via esterification of 3-Hydroxybenzoic acid, and critically evaluates its documented biological activities. Particular focus is given to early research investigating its effects on platelet aggregation and inflammation, which revealed a complex and often counterintuitive pharmacological profile compared to its isomers. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development seeking a foundational understanding of this specific organic molecule.
Introduction and Historical Context
This compound belongs to the family of acyloxybenzoic acids, which are structurally related to the well-known nonsteroidal anti-inflammatory drug (NSAID) acetylsalicylic acid (aspirin). The history of this specific molecule is not marked by a singular, celebrated discovery. Instead, it appears to have been synthesized as part of broader research efforts in the late 1970s and early 1980s aimed at understanding the structural requirements for inhibiting the cyclooxygenase (COX) enzyme and modulating platelet aggregation.
The parent compound, 3-hydroxybenzoic acid, is a naturally occurring phenolic acid found in plants like the pineapple and is a component of castoreum.[1] Its isomers, particularly 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid, have a much richer history. Salicylic acid is the famous precursor to aspirin, while esters of 4-hydroxybenzoic acid (parabens) became widely used as antimicrobial preservatives starting in the 1920s.[1]
The study of this compound, referred to in early literature as 3-PBA, was a logical extension of this research, exploring how moving the acyloxy group from the ortho-position (position 2, as in aspirin) to the meta-position (position 3) would alter its biological effects.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[2] Its key chemical and physical properties, compiled from authoritative databases, are summarized below.
| Property | Value | Source |
| CAS Number | 51988-36-4 | PubChem[3], ChemicalBook[4] |
| Molecular Formula | C₁₀H₁₀O₄ | PubChem[3], Biosynth |
| Molecular Weight | 194.18 g/mol | PubChem[3], Biosynth |
| IUPAC Name | 3-Propanoyloxybenzoic acid | PubChem[3] |
| Boiling Point | 347.9 °C (Predicted) | Biosynth |
| Flash Point | 139.2 °C (Predicted) | Biosynth |
| Purity | ≥95% (Typical Commercial) | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
| SMILES | CCC(=O)OC1=CC=CC(=C1)C(=O)O | PubChem[3], ChemScene[2] |
Synthesis and Characterization
The most direct and common method for synthesizing this compound is the esterification of the phenolic hydroxyl group of 3-Hydroxybenzoic acid. This can be achieved efficiently using propionyl chloride in the presence of a base or by using propionic anhydride.
Synthesis Pathway via Acylation
The reaction involves the acylation of the phenolic hydroxyl group on 3-hydroxybenzoic acid. The carboxylic acid group is less nucleophilic and generally does not react under these conditions without specific activation.
References
In-Depth Technical Guide to the Spectroscopic Data of 3-(Propionyloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(Propionyloxy)benzoic acid, a key organic intermediate. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data to elucidate its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical underpinnings of the technique, a standardized protocol for data acquisition, and an in-depth interpretation of the predicted spectral data. This document serves as a valuable resource for researchers in synthetic chemistry, pharmacology, and materials science, offering critical insights for compound identification, purity assessment, and structural verification.
Introduction
This compound (CAS No. 51988-36-4) is a derivative of benzoic acid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1] Its structure, featuring both a carboxylic acid and an ester functional group, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The precise characterization of such compounds is paramount to ensure the integrity and reproducibility of scientific research and development.
Spectroscopic methods are the cornerstone of molecular characterization. This guide will explore the expected spectroscopic signature of this compound using a multi-technique approach to provide a holistic understanding of its chemical structure.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, a standardized atom numbering system is adopted for the this compound molecule.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (0 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, propionyl, and carboxylic acid protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH |
| ~8.01 | Doublet of doublets | 1H | H-6 |
| ~7.85 | Triplet | 1H | H-2 |
| ~7.50 | Triplet | 1H | H-5 |
| ~7.30 | Doublet of doublets | 1H | H-4 |
| ~2.65 | Quartet | 2H | C9-H₂ |
| ~1.25 | Triplet | 3H | C10-H₃ |
Interpretation:
-
The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift due to its acidic nature and potential for hydrogen bonding.
-
The aromatic protons (H-2, H-4, H-5, H-6) will show complex splitting patterns (doublets and triplets) in the aromatic region of the spectrum, influenced by their positions relative to the electron-withdrawing carboxylic acid and ester groups.
-
The methylene protons of the propionyl group (C9-H₂) are anticipated to be a quartet due to coupling with the adjacent methyl protons.
-
The methyl protons of the propionyl group (C10-H₃) are expected to be a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C7 (COOH) |
| ~171.0 | C8 (Ester C=O) |
| ~151.0 | C3 |
| ~132.0 | C1 |
| ~130.0 | C5 |
| ~127.0 | C6 |
| ~123.0 | C4 |
| ~122.0 | C2 |
| ~28.0 | C9 (CH₂) |
| ~9.0 | C10 (CH₃) |
Interpretation:
-
The two carbonyl carbons (C7 and C8) are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.
-
The aromatic carbons will appear in the typical range of ~120-150 ppm. The carbon attached to the ester oxygen (C3) will be the most downfield among the ring carbons.
-
The aliphatic carbons of the propionyl group (C9 and C10) will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
Objective: To acquire the IR spectrum of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IR Spectral Data (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ester, and aromatic functionalities.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~2980 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1760 | Strong | C=O stretch (Ester) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |
| ~1200 | Strong | C-O stretch (Ester and Carboxylic acid) |
Interpretation:
-
A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid .
-
Two distinct and strong C=O stretching absorptions are expected: one for the ester carbonyl (~1760 cm⁻¹) and one for the carboxylic acid carbonyl (~1700 cm⁻¹). The latter is at a lower wavenumber due to hydrogen bonding.
-
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propionyl group will be just below 3000 cm⁻¹.
-
The presence of the aromatic ring is further confirmed by C=C stretching vibrations around 1600 and 1480 cm⁻¹.
-
Strong absorption bands in the fingerprint region, particularly around 1200 cm⁻¹, will correspond to C-O stretching vibrations of both the ester and carboxylic acid groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
A suitable solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrumentation Setup:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI).
-
Operate the mass analyzer to scan a relevant mass-to-charge (m/z) range.
-
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.
Mass Spectral Data (Predicted)
The predicted mass spectrum will show the molecular ion peak and several characteristic fragment ions.
Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.
Table 4: Predicted Key Mass Spectral Peaks for this compound
| m/z | Ion Formula | Interpretation |
| 194 | [C₁₀H₁₀O₄]⁺˙ | Molecular ion (M⁺˙) |
| 193 | [C₁₀H₉O₄]⁻ | [M-H]⁻ in negative ion mode |
| 137 | [C₇H₅O₃]⁺ | Loss of the propionyloxy radical |
| 121 | [C₇H₅O₂]⁺ | Loss of the propionyloxy group and an oxygen atom |
| 57 | [C₃H₅O]⁺ | Propionyl cation |
Interpretation:
-
The molecular ion peak (M⁺˙) at m/z 194 would confirm the molecular weight of the compound.
-
In negative ion mode, a prominent peak at m/z 193, corresponding to the deprotonated molecule ([M-H]⁻) , is expected.
-
A significant fragment at m/z 137 would result from the loss of the propionyloxy radical .
-
The propionyl cation at m/z 57 is a characteristic fragment for propionyl esters.
-
A fragment at m/z 121 could arise from the further fragmentation of the m/z 137 ion.
Conclusion
This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data provide a comprehensive chemical fingerprint of the molecule, highlighting the key structural features and functional groups. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectral data. This guide serves as a foundational reference for researchers working with this compound, enabling its unambiguous identification and characterization in various scientific applications.
References
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-(Propionyloxy)benzoic Acid
For inquiries, please contact: --INVALID-LINK--
Abstract
This document provides a detailed protocol for the synthesis of 3-(Propionyloxy)benzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the selective O-acylation of 3-hydroxybenzoic acid with propionyl chloride. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, purification and characterization protocols, and essential safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis, providing the necessary technical guidance to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
This compound is a derivative of 3-hydroxybenzoic acid, a naturally occurring phenolic compound found in various plants.[1] The introduction of a propionyloxy group at the meta-position of the benzoic acid scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry. It has been investigated for its potential effects on platelet aggregation and as an antithrombotic agent. The synthesis of this compound via O-acylation is a fundamental transformation in organic chemistry.
The core of this synthesis is the selective acylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid in the presence of a carboxylic acid functionality. While both the hydroxyl and carboxylic acid groups can potentially react with an acylating agent, the phenolic hydroxyl group is more nucleophilic under basic conditions, allowing for selective reaction. This protocol employs propionyl chloride as the acylating agent and pyridine as a base to facilitate the reaction and neutralize the hydrochloric acid byproduct.
Reaction Mechanism and Rationale
The synthesis of this compound from 3-hydroxybenzoic acid and propionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Activation of the Acylating Agent: Propionyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.
-
Nucleophilic Attack: The phenolic hydroxyl group of 3-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.
-
Role of the Base: Pyridine, a weak base, plays a crucial dual role. It deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. Secondly, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing unwanted side reactions.
-
Formation of the Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination and Product Formation: The intermediate collapses, eliminating a chloride ion and forming the stable ester product, this compound. The protonated pyridine is present as pyridinium chloride.
This selective O-acylation is a well-established method for modifying phenolic compounds.[2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Hydroxybenzoic acid | ≥99% | Sigma-Aldrich | --INVALID-LINK-- | [3] |
| Propionyl chloride | ≥99% | Sigma-Aldrich | --INVALID-LINK-- | |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | --INVALID-LINK-- | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | --INVALID-LINK-- | |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | --INVALID-LINK-- | For workup |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific | --INVALID-LINK-- | For drying |
| Ethyl acetate | ACS Grade | Fisher Scientific | --INVALID-LINK-- | For extraction & chromatography |
| Hexane | ACS Grade | Fisher Scientific | --INVALID-LINK-- | For chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzoic acid (5.0 g, 36.2 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is fully dissolved.
-
Add anhydrous pyridine (3.5 mL, 43.4 mmol, 1.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Acylating Agent:
-
Slowly add propionyl chloride (3.4 mL, 39.8 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
-
Workup:
-
Upon completion, carefully quench the reaction by adding 1 M HCl (30 mL) to the reaction mixture.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization
Purification Protocol
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Purification Workflow Diagram
Figure 2: Workflow for the purification of this compound.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀O₄[4] |
| Molecular Weight | 194.18 g/mol [4] |
| Appearance | White solid[5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.28 (t, 3H), 2.62 (q, 2H), 7.30-7.50 (m, 2H), 7.85 (d, 1H), 8.05 (s, 1H), 11.5 (br s, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 9.1, 27.6, 122.9, 125.1, 127.3, 130.0, 131.8, 151.2, 171.0, 172.5 |
| FT-IR (KBr, cm⁻¹) | ν: 3300-2500 (br, O-H), 1750 (C=O, ester), 1690 (C=O, acid), 1600, 1480 (C=C, aromatic) |
| Mass Spectrometry (ESI-) | m/z: 193.05 [M-H]⁻ |
Safety Precautions and Waste Disposal
5.1. Personal Protective Equipment (PPE):
-
Wear a laboratory coat, safety glasses, and nitrile gloves at all times.
5.2. Chemical Handling:
-
Propionyl chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood. Reacts violently with water.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
-
Hydrochloric acid: Corrosive. Handle with care.
5.3. Waste Disposal:
-
All organic waste should be collected in a designated chlorinated solvent waste container.
-
Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
Solid waste (silica gel) should be collected in a designated solid waste container.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of this compound from 3-hydroxybenzoic acid. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce this valuable compound for their scientific investigations. Adherence to the outlined safety precautions is paramount for ensuring a safe laboratory environment.
References
- 1. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 51988-36-4 [sigmaaldrich.com]
Application Note and Protocol: Selective Esterification of 3-Hydroxybenzoic Acid with Propionyl Chloride
Abstract
This document provides a comprehensive guide for the synthesis of 3-propionyloxybenzoic acid through the selective O-acylation of 3-hydroxybenzoic acid with propionyl chloride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction
The selective modification of functional groups in polyfunctional molecules is a cornerstone of modern organic synthesis. 3-Hydroxybenzoic acid is a valuable bifunctional building block, possessing both a carboxylic acid and a phenolic hydroxyl group. The selective esterification of the phenolic hydroxyl group to yield 3-propionyloxybenzoic acid is a key transformation for producing derivatives with potential applications as pharmaceutical intermediates, polymer precursors, and fine chemicals.[1][2] The protocol herein describes a robust method for this synthesis, employing propionyl chloride as the acylating agent in the presence of a suitable base to facilitate a high-yield, selective reaction.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic hydroxyl group of 3-hydroxybenzoic acid is a more potent nucleophile than the hydroxyl of the carboxylic acid, particularly in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves a dual purpose: it deprotonates the phenolic hydroxyl, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
The mechanism unfolds as follows:
-
Activation: The lone pair of electrons on the oxygen of the phenolic group attacks the electrophilic carbonyl carbon of propionyl chloride.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
-
Deprotonation/Neutralization: The protonated ester is deprotonated, and the HCl byproduct is neutralized by the base to form a salt (e.g., pyridinium chloride).
Caption: Reaction mechanism for the esterification of 3-hydroxybenzoic acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example | Purity |
| 3-Hydroxybenzoic acid | 99-06-9 | C₇H₆O₃ | 138.12 | Merck/Sigma-Aldrich | ≥99% |
| Propionyl chloride | 79-03-8 | C₃H₅ClO | 92.52 | Merck/Sigma-Aldrich | ≥99% |
| Pyridine (Anhydrous) | 110-86-1 | C₅H₅N | 79.10 | Fisher Scientific | ≥99.8% |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR | ≥99.8% |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | J.T. Baker | ~37% |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | Alfa Aesar | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | High Purity |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Reflux condenser and drying tube (filled with CaCl₂)
-
Dropping funnel (100 mL)
-
Magnetic stirrer with heating mantle
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Analytical balance
Experimental Protocol
This protocol is designed for a ~0.05 mol scale reaction. All operations involving propionyl chloride and pyridine must be performed in a certified chemical fume hood.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser topped with a drying tube, add 3-hydroxybenzoic acid (6.91 g, 0.05 mol).
-
Add anhydrous dichloromethane (DCM, 80 mL) and anhydrous pyridine (4.35 mL, 0.054 mol, 1.08 eq).
-
Stir the mixture at room temperature until the acid dissolves. Some gentle warming may be required. Cool the solution back to room temperature.
Step 2: Addition of Propionyl Chloride
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Dissolve propionyl chloride (4.86 g, 4.35 mL, 0.0525 mol, 1.05 eq) in anhydrous DCM (20 mL) and add it to the dropping funnel.
-
Add the propionyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (pyridinium chloride) will form.
Step 3: Reaction Completion
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
Cool the reaction mixture again in an ice bath and slowly add 50 mL of ice-cold deionized water to quench the reaction.
-
Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Ice-cold 1 M HCl (2 x 50 mL) to remove pyridine. Check the aqueous layer with pH paper to ensure it is acidic (pH ~1-2).
-
Deionized water (1 x 50 mL).
-
Saturated NaCl solution (brine, 1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The resulting crude solid can be purified by recrystallization. A suitable solvent system is a mixture of toluene and hexanes or ethyl acetate and hexanes.
-
Dissolve the crude product in a minimal amount of hot toluene, then slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Safety Precautions
This procedure involves hazardous materials and must be conducted with appropriate safety measures.[3][4][5]
-
Propionyl Chloride: Highly flammable, corrosive, and reacts violently with water, releasing toxic HCl gas.[3][4] It is a lachrymator and can cause severe skin and eye burns.[3][6] Always handle in a fume hood, away from ignition sources and water.[4][5] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[6]
-
3-Hydroxybenzoic Acid: May cause skin, eye, and respiratory tract irritation.[7][8][9] Ingestion of large amounts can be harmful.[7]
-
Pyridine: Flammable liquid with a harmful vapor. It is a suspected carcinogen and mutagen. Use only in a well-ventilated fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with extreme care.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[4][7] Seek immediate medical attention for burns from propionyl chloride or concentrated HCl.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] If the victim is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.
Characterization and Expected Results
Product: 3-Propionyloxybenzoic acid Appearance: White to off-white crystalline solid.[2] Yield: A typical yield for this reaction is 75-90%. Melting Point: Literature values should be consulted for comparison. Solubility: Soluble in polar organic solvents like DCM, ethyl acetate, and acetone.
Spectroscopic Data
-
FT-IR Spectroscopy: The infrared spectrum is a crucial tool for confirming the success of the esterification. Key expected absorptions include:
-
~3300-2500 cm⁻¹: A very broad band corresponding to the O-H stretch of the carboxylic acid dimer hydrogen bonding.[10]
-
~1760 cm⁻¹: A strong C=O stretching vibration for the newly formed ester carbonyl group.
-
~1700-1680 cm⁻¹: A strong C=O stretching vibration for the carboxylic acid carbonyl group.[10]
-
~1320-1210 cm⁻¹: C-O stretching vibration bands for both the ester and carboxylic acid groups.[10]
-
Disappearance of Phenolic O-H: The characteristic broad O-H stretch of the starting material's phenol group (around 3400-3300 cm⁻¹) should be absent.
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum will provide definitive structural confirmation. Expected chemical shifts (δ) in ppm:
-
~11-13 ppm: A broad singlet for the carboxylic acid proton (-COOH).
-
~7.0-8.0 ppm: A multiplet region for the four aromatic protons.
-
~2.6 ppm: A quartet for the two methylene protons (-O-CO-CH₂ -CH₃).
-
~1.3 ppm: A triplet for the three methyl protons (-O-CO-CH₂-CH₃ ).
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃): Expected chemical shifts (δ) in ppm:
-
~172-175 ppm: Carbonyl carbon of the ester.
-
~170-173 ppm: Carbonyl carbon of the carboxylic acid.
-
~151 ppm: Aromatic carbon attached to the ester oxygen.
-
~120-135 ppm: Other aromatic carbons.
-
~28 ppm: Methylene carbon of the propionyl group.
-
~9 ppm: Methyl carbon of the propionyl group.
-
References
- 1. chemscene.com [chemscene.com]
- 2. 3-(propionyloxy)benzoic acid | 51988-36-4 [amp.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. lobachemie.com [lobachemie.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Experimental protocol for 3-(Propionyloxy)benzoic acid platelet aggregation assay
Application Note & Protocol
Characterizing the Platelet Modulatory Effects of 3-(Propionyloxy)benzoic Acid Using Light Transmission Aggregometry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Ambiguous Role of a Benzoic Acid Derivative in Platelet Function
Platelet aggregation is a fundamental process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke.[1] Consequently, antiplatelet agents are a cornerstone of cardiovascular therapy.[2][3] Many of these agents, most notably Aspirin, are derivatives of benzoic acid that function by inhibiting the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.[4][5]
This compound is a structural analog of aspirin, suggesting a potential role in modulating platelet function. However, its specific effects remain unclear and are the subject of conflicting reports. Some studies suggest it may increase platelet activity, while others indicate it does not inhibit prostaglandin synthesis or aggregation induced by arachidonic acid, distinguishing it from aspirin-like compounds.[6][7] This ambiguity necessitates a robust and systematic approach to characterize its true impact on platelet function.
This application note provides a detailed protocol for evaluating the effects of this compound on human platelet aggregation using Light Transmission Aggregometry (LTA). LTA is considered the gold standard for assessing platelet function in vitro, offering high flexibility and detailed insights into aggregation dynamics.[8][9][10] By employing a panel of distinct platelet agonists—Arachidonic Acid (AA), Adenosine Diphosphate (ADP), and Collagen—this protocol allows researchers to dissect the compound's mechanism of action across multiple, critical activation pathways.
Guiding Principles: Dissecting Platelet Activation Pathways
To accurately determine the mechanism of action for this compound, it is essential to probe the key signaling pathways that lead to platelet aggregation. Platelet activation is a complex cascade that converges on the activation of the integrin αIIbβ3 receptor, enabling platelets to bind to fibrinogen and form aggregates.[11] This protocol utilizes three distinct agonists to investigate the compound's effect on the primary activation routes.
-
Arachidonic Acid (AA) Pathway: This pathway directly assesses the COX-1 enzyme's activity. AA is the substrate for COX-1, which converts it into prostaglandin H2, the precursor to the potent agonist Thromboxane A2 (TXA2).[12] Inhibition of this pathway is the classic mechanism of aspirin.[5]
-
ADP Pathway: Adenosine Diphosphate (ADP) activates platelets by binding to two G-protein-coupled receptors, P2Y1 and P2Y12.[13] This signaling cascade is independent of the COX-1 pathway and is the target of antiplatelet drugs like clopidogrel.[1][14]
-
Collagen Pathway: Collagen is a key physiological agonist exposed upon vascular injury. It activates platelets through a complex signaling process initiated by the GPVI and integrin α2β1 receptors, which subsequently triggers both "inside-out" signaling to activate αIIbβ3 and the release of secondary agonists like TXA2 and ADP.[15][16][17]
Caption: Key signaling pathways in platelet activation targeted by different agonists.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating vehicle controls for baseline measurements and a known inhibitor (Aspirin) as a positive control to ensure assay integrity.
Materials and Reagents
| Item | Supplier & Catalog No. | Notes |
| This compound | Biosynth (BCA98836) or equivalent | |
| Acetylsalicylic acid (Aspirin) | Sigma-Aldrich (A5376) or equivalent | Positive Control |
| Arachidonic Acid (Sodium salt) | Sigma-Aldrich (A3919) or equivalent | Agonist |
| Adenosine 5'-diphosphate (ADP) | Sigma-Aldrich (A2754) or equivalent | Agonist |
| Collagen (Type I, from equine tendon) | Chrono-log (385) or equivalent | Agonist |
| Dimethyl sulfoxide (DMSO), ACS Grade | Sigma-Aldrich (D8418) or equivalent | Vehicle/Solvent |
| 3.2% Sodium Citrate Vacutainer Tubes | Becton Dickinson (369714) or equivalent | For blood collection |
| Saline, 0.9% NaCl, Sterile | Standard supplier | |
| Light Transmission Aggregometer | Chrono-log, Bio/Data Corp., or equivalent | |
| Calibrated Pipettes & Sterile Tips | Standard laboratory supplier | |
| Centrifuge with swinging bucket rotor | Standard laboratory supplier | Capable of low-speed centrifugation |
| Plastic Cuvettes with Stir Bars | Supplier specific to aggregometer model |
Workflow Overview
Caption: Experimental workflow for the platelet aggregation assay.
Detailed Methodologies
Part A: Preparation of Platelet-Rich and Platelet-Poor Plasma
Causality: This differential centrifugation technique is critical for isolating platelets from other blood components. A slow "soft" spin pellets red and white cells while leaving platelets in the plasma (PRP). A subsequent fast "hard" spin pellets the platelets to produce platelet-free plasma (PPP), which serves as the 100% transmission reference.[18][19][20]
-
Blood Collection: Collect whole blood from consenting healthy, drug-free donors into 3.2% sodium citrate tubes. Mix gently by inversion. Process samples within 2 hours of collection.
-
PRP Preparation: Centrifuge the citrated whole blood at 200-250 x g for 15 minutes at room temperature with the brake off.[18]
-
PRP Isolation: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette, avoiding the buffy coat layer. Pool the PRP into a sterile plastic tube. Keep capped at room temperature.
-
PPP Preparation: Re-centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature with the brake on.
-
PPP Isolation: Carefully aspirate the supernatant (PPP) and transfer it to a separate sterile plastic tube.
Part B: Preparation of Reagents
Causality: Accurate concentrations are essential for reproducible results. DMSO is used as a solvent for many organic compounds, but its final concentration in the assay should be kept low (<0.5%) to avoid affecting platelet function.
-
This compound Stock: Prepare a 100 mM stock solution in 100% DMSO. Create serial dilutions in DMSO to achieve desired final test concentrations (e.g., 1 µM to 1 mM).
-
Aspirin Stock (Positive Control): Prepare a 100 mM stock solution in DMSO.
-
Agonist Stocks:
-
ADP: Prepare a 2 mM stock in saline.
-
Arachidonic Acid: Prepare a 50 mM stock in saline.
-
Collagen: Use as supplied (typically 1 mg/mL). Dilute in saline to the desired working concentration just before use.
-
Part C: Light Transmission Aggregometry Procedure
Causality: The aggregometer measures the increase in light passing through the cuvette as individual platelets clump together, reducing the turbidity of the plasma.[19][21] Pre-incubation allows the test compound to interact with platelets before aggregation is initiated.
-
Instrument Setup: Turn on the aggregometer and allow the heating block to reach 37°C.
-
Calibration:
-
Pipette 450 µL of PRP into a cuvette with a stir bar. Place it in the sample well. Adjust the instrument to 0% aggregation (0% light transmission).
-
Replace the PRP cuvette with one containing 450 µL of PPP. Adjust the instrument to 100% aggregation (100% light transmission).
-
-
Assay Performance:
-
For each test, place a cuvette containing 445 µL of PRP and a stir bar into the sample well. Allow it to equilibrate at 37°C for 2-3 minutes.
-
Add 5 µL of the test compound (this compound), positive control (Aspirin), or vehicle (DMSO). Incubate for 5 minutes.
-
Add 50 µL of the chosen agonist to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Recommended Agonist and Compound Concentrations
| Parameter | Condition 1: COX-1 Pathway | Condition 2: ADP Pathway | Condition 3: Collagen Pathway |
| Agonist | Arachidonic Acid | ADP | Collagen |
| Final Agonist Conc. | 0.5 mM[22] | 10 µM[23] | 2-5 µg/mL[16] |
| Test Compound | This compound | This compound | This compound |
| Test Conc. Range | 1 µM - 1 mM | 1 µM - 1 mM | 1 µM - 1 mM |
| Positive Control | Aspirin (100 µM) | N/A (or specific P2Y12 inhibitor) | Aspirin (100 µM) |
| Negative Control | DMSO (1% of added volume) | DMSO (1% of added volume) | DMSO (1% of added volume) |
Data Analysis & Interpretation
-
Maximum Aggregation (%): The primary endpoint is the maximum percentage of light transmission achieved within 5-10 minutes after adding the agonist.
-
Inhibition Calculation: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control:
-
% Inhibition = [1 - (% Aggregation with Compound / % Aggregation with Vehicle)] * 100
-
-
IC₅₀ Determination: If inhibition is observed, plot the % Inhibition against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Interpreting the Results:
-
Inhibition of AA-induced aggregation: Strong evidence that this compound acts on the COX-1/TXA2 pathway, similar to aspirin.[5][12]
-
Inhibition of ADP-induced aggregation: Suggests activity on P2Y1/P2Y12 receptors or downstream signaling pathways, independent of COX-1.[13]
-
Inhibition of Collagen-induced aggregation: Indicates interference with the complex collagen signaling cascade. If AA-induced aggregation is not inhibited, the compound likely acts upstream of arachidonic acid release.[16][24]
-
Potentiation of Aggregation: An increase in aggregation compared to the vehicle control would confirm earlier findings and suggest a pro-thrombotic effect.[6]
-
No Effect: If no significant change is observed across all agonists, the compound may not directly affect these primary platelet activation pathways under the tested conditions.
References
- 1. ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Antiplatelet drug - Wikipedia [en.wikipedia.org]
- 4. List of Platelet aggregation inhibitors - Drugs.com [drugs.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Structure-activity studies of aspirin and related compounds on platelet aggregation, arachidonic acid metabolism in platelets and artery, and arterial prostacyclin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship of inhibition of prostaglandin synthesis in platelets to anti-aggregatory and anti-inflammatory activity of some benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plateletservices.com [plateletservices.com]
- 9. mdpi.com [mdpi.com]
- 10. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. biodatacorp.com [biodatacorp.com]
- 13. biodatacorp.com [biodatacorp.com]
- 14. ahajournals.org [ahajournals.org]
- 15. biodatacorp.com [biodatacorp.com]
- 16. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 20. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Testing platelet aggregation activity [protocols.io]
- 24. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]
Application Notes & Protocols: Carrageenan-Induced Paw Edema Model for Evaluating the Anti-Inflammatory Activity of 3-(Propionyloxy)benzoic acid
<
Introduction: Rationale and Scientific Context
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation contributes to numerous chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] 3-(Propionyloxy)benzoic acid is a derivative of salicylic acid, the parent compound of many salicylates like aspirin.[3][4] Salicylates are well-known for their anti-inflammatory, analgesic, and antipyretic properties, which are largely attributed to their ability to inhibit COX enzymes and subsequently reduce the production of prostaglandins, key mediators of inflammation.[3][5] Given its structural similarity to this class of compounds, it is hypothesized that this compound will exhibit anti-inflammatory activity.
To robustly test this hypothesis in vivo, the carrageenan-induced paw edema model in rodents is a well-established, highly reproducible, and widely used assay for the screening of acute anti-inflammatory activity.[6][7][8] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw elicits a localized, acute, and biphasic inflammatory response.[6][9] The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The subsequent, more prolonged phase (after 1.5 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins, which are synthesized by COX enzymes.[8][10] This biphasic nature allows for the dissection of the potential mechanism of action of a test compound. A reduction in edema during the later phase is indicative of COX inhibition, a hallmark of NSAID activity.[1][11]
This document provides a comprehensive, step-by-step protocol for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory potential of this compound. It is intended for researchers, scientists, and drug development professionals seeking a reliable method for preclinical assessment of novel anti-inflammatory agents.
Experimental Design and Rationale
The experimental design is structured to provide a clear and statistically significant evaluation of the anti-inflammatory effects of this compound.
Animal Model: Male Wistar rats (180-220 g) are selected for this study due to their consistent response in this model. A sufficient number of animals should be used to ensure statistical power.
Dosing and Administration: this compound will be administered orally (p.o.) to mimic a common route of administration for anti-inflammatory drugs. The selection of doses should be based on preliminary toxicity studies or literature on similar compounds. A vehicle control group receives the carrier solvent to account for any effects of the vehicle itself. A positive control, such as Indomethacin or Diclofenac, is crucial for validating the assay and providing a benchmark for the efficacy of the test compound.[6]
Induction of Inflammation: A 1% w/v solution of lambda-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw to induce a consistent and measurable inflammatory response.[11][12]
Endpoint Measurement: The primary endpoint is the change in paw volume, a direct measure of edema. Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours). This time course allows for the assessment of the compound's effect on both phases of the inflammatory response.[6]
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| This compound | Carl ROTH | 4991 |
| Lambda-Carrageenan | Sigma-Aldrich | C3889 |
| Indomethacin (Positive Control) | Sigma-Aldrich | I7378 |
| 0.9% Sterile Saline | Various | N/A |
| Vehicle (e.g., 0.5% CMC in water) | Various | N/A |
| Male Wistar Rats (180-220 g) | Charles River | N/A |
| Plethysmometer | Ugo Basile | 7140 |
| Oral Gavage Needles | Various | N/A |
| 1 mL Syringes with 26G Needles | Various | N/A |
Detailed Experimental Protocol
1. Animal Handling and Acclimatization:
-
House male Wistar rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
-
Allow an acclimatization period of at least 7 days before the experiment.
2. Preparation of Solutions:
-
Carrageenan Solution (1% w/v): Dissolve 100 mg of lambda-carrageenan in 10 mL of sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in distilled water.
-
This compound: Prepare a suspension of the test compound in the vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg).
-
Positive Control (Indomethacin): Prepare a suspension of Indomethacin (e.g., 10 mg/kg) in the vehicle.
3. Experimental Procedure:
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
On the day of the experiment, weigh each animal and mark the right hind paw for identification.
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Administer the vehicle orally.
-
Group 2 (Test Compound - Low Dose): Administer this compound at the low dose.
-
Group 3 (Test Compound - Mid Dose): Administer this compound at the mid dose.
-
Group 4 (Test Compound - High Dose): Administer this compound at the high dose.
-
Group 5 (Positive Control): Administer Indomethacin orally.
-
-
One hour after oral administration of the vehicle or compounds, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis and Interpretation
1. Calculation of Paw Edema:
-
The increase in paw volume (edema) is calculated as: ΔV = Vₜ - V₀ where Vₜ is the paw volume at time t and V₀ is the initial paw volume.
2. Calculation of Percentage Inhibition of Edema:
-
The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group at each time point: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
3. Statistical Analysis:
-
Data should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between the groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of < 0.05 is generally considered statistically significant.
Expected Outcomes:
-
The vehicle control group should exhibit a time-dependent increase in paw volume, typically peaking around 3-4 hours post-carrageenan injection.[6]
-
The positive control group (Indomethacin) should show a significant reduction in paw edema, particularly in the later phase (2-5 hours).
-
If this compound possesses anti-inflammatory activity, a dose-dependent reduction in paw edema compared to the vehicle control group is expected. Significant inhibition in the later phase would suggest a mechanism involving prostaglandin synthesis inhibition.
Inflammatory Signaling Pathway
The anti-inflammatory action of NSAIDs, the class to which this compound is related, is primarily mediated through the inhibition of the cyclooxygenase (COX) pathway.
Caption: Inhibition of the COX pathway by NSAIDs.
Troubleshooting and Considerations
-
High Variability: Ensure proper animal handling and consistent injection technique to minimize variability. Increase the sample size if necessary.
-
Lack of Effect: If the test compound shows no effect, consider increasing the dose, evaluating its solubility and bioavailability, or exploring alternative mechanisms of action.
-
Animal Welfare: Monitor the animals for signs of distress. The inflammatory response should be acute and resolve within 24-48 hours. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
The carrageenan-induced paw edema model is a robust and reliable method for the in vivo screening of acute anti-inflammatory agents. This detailed protocol provides a framework for the evaluation of this compound, allowing for a thorough assessment of its potential therapeutic efficacy. The data generated will be crucial for guiding further preclinical development and mechanistic studies.
References
- 1. Mechanism of action of aspirin-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asp-inc.com [asp-inc.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpras.com [ijpras.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. bio-protocol.org [bio-protocol.org]
Comprehensive Mass Spectrometric Analysis of 3-(Propionyloxy)benzoic acid: Method Development and Fragmentation Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a detailed protocol for the analysis of 3-(Propionyloxy)benzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a chemical intermediate and a potential metabolite of various pharmaceutical compounds. Accurate and sensitive quantification is crucial for its role in drug development, safety assessment, and chemical synthesis. This guide outlines a complete workflow, from sample preparation to instrument setup and data interpretation. We delve into the rationale behind method development choices, explore the compound's ionization behavior, and present a detailed analysis of its fragmentation pathways, primarily focusing on negative ion electrospray ionization (ESI).
Introduction and Analyte Properties
This compound is an organic compound featuring both a carboxylic acid and an ester functional group. This dual functionality dictates its chemical properties and, consequently, the strategy for its analysis by mass spectrometry. The presence of the acidic carboxylic acid proton makes the molecule highly suitable for negative ion mode ESI, which typically offers superior sensitivity through the formation of the deprotonated molecule, [M-H]⁻.[1] Understanding the analyte's fundamental properties is the first step in developing a robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₄ | [2][3] |
| Average Molecular Weight | 194.18 g/mol | [2][3] |
| Monoisotopic Mass | 194.05790880 Da | [2] |
| Structure | PubChem | |
| Topological Polar Surface Area | 63.6 Ų | [2][3] |
| XLogP3 | 2.3 | [2] |
Experimental Design and Protocols
The following sections detail the materials, sample preparation procedures, and instrument conditions optimized for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥96% purity)[3]
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (for biological matrix protocol)
Protocol 1: Standard Solution Preparation ("Dilute and Shoot")
This protocol is suitable for the analysis of pure standards or clean sample matrices.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This high concentration stock ensures stability.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of methanol.
-
Final Working Solution (100 ng/mL): Take 100 µL of the 10 µg/mL working stock and dilute it with 9.9 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Transfer the final working solution to a 2 mL autosampler vial for LC-MS analysis.[4]
Causality: The "Dilute and Shoot" method is chosen for its speed and simplicity when matrix effects are not a concern.[5] Using methanol as the primary solvent ensures good solubility, while the final dilution into the mobile phase prevents peak distortion during chromatographic injection.
Protocol 2: Extraction from Human Plasma (Protein Precipitation)
This protocol is designed for quantifying the analyte in a complex biological matrix like plasma, where removing proteins is essential.
-
Sample Spiking: To a 200 µL aliquot of human plasma in a microcentrifuge tube, add a known volume of a working stock solution to achieve the desired concentration.
-
Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of organic solvent to plasma is highly effective for protein removal.[6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase. This step concentrates the analyte and places it in a solvent ideal for injection.
-
Final Centrifugation & Injection: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulates. Transfer the clear solution to an autosampler vial for analysis.
Causality: Protein precipitation is a rapid and effective method for cleaning up plasma samples.[5] Acetonitrile is a common choice as it efficiently crashes proteins while keeping small molecules like our analyte in solution. Evaporation and reconstitution are critical for improving the limit of detection and ensuring sample compatibility with the reverse-phase LC system.[6]
Liquid Chromatography (LC) Method
Table 2: Optimized LC Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 7 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Causality: A C18 column is selected based on the analyte's moderate hydrophobicity (LogP ~2.3), providing good retention and separation from polar matrix components.[2] A gradient elution is employed to ensure a sharp peak shape and efficient elution of the analyte. Formic acid is added to the mobile phase to acidify it, which can aid in positive ionization and improve peak shape for acidic compounds.
Mass Spectrometry (MS) Method
Table 3: Optimized MS/MS Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode (Primary) , Positive Ion Mode (Secondary) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Mode | Full Scan (for identification), MRM (for quantification) |
Results and Discussion
Ionization and Precursor Ion Selection
Given its carboxylic acid moiety, this compound ionizes most efficiently in negative ESI mode to form the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 193.05. This ion was selected as the precursor for all subsequent fragmentation experiments and for quantitative method development due to its high stability and abundance. While the protonated molecule [M+H]⁺ can be observed in positive mode, its intensity is significantly lower.
Fragmentation Pathway and Product Ion Characterization
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion was performed to elucidate its fragmentation pattern. The primary and most abundant fragmentation pathway involves the neutral loss of carbon dioxide (CO₂), a characteristic fragmentation for deprotonated benzoic acid derivatives.[7]
-
Proposed Fragmentation: The [M-H]⁻ ion at m/z 193.05 readily loses a molecule of CO₂ (44.00 Da) from the carboxylate group. This results in a highly abundant product ion at m/z 149.06 .
Caption: Proposed fragmentation of this compound in ESI- mode.
Quantitative Method using Multiple Reaction Monitoring (MRM)
For selective and sensitive quantification, a Multiple Reaction Monitoring (MRM) method was developed. This technique monitors a specific precursor-to-product ion transition, significantly reducing background noise and improving specificity.
Table 4: MRM Transitions for Quantification and Confirmation
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quantifier | 193.05 | 149.06 | 15 |
| Qualifier | 193.05 | Other Fragment | Optimized |
Note: A qualifier ion, if a stable secondary fragment can be found upon further optimization, should be included to increase confidence in peak identification according to regulatory guidelines.
Application Workflow
The complete analytical workflow, from sample receipt to final data analysis, is a multi-step process requiring careful execution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust, Validated HPLC Method for the Quantification of 3-(Propionyloxy)benzoic acid
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(Propionyloxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive guide, from the underlying scientific principles to a step-by-step protocol and method validation in accordance with ICH guidelines. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Introduction: The Rationale for Method Development
This compound is an aromatic carboxylic acid derivative with potential applications in pharmaceuticals and material science. As with any active compound or intermediate, a reliable analytical method is paramount for quality control, stability testing, and pharmacokinetic studies. This document addresses the need for a robust analytical procedure by detailing the development and validation of an HPLC method tailored for this specific analyte.
The core of this method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity[1]. This compound, with a molecular weight of 194.18 g/mol and a calculated XLogP3 of 2.3, possesses moderate hydrophobicity, making it an ideal candidate for RP-HPLC[2]. The presence of a carboxylic acid group necessitates careful control of the mobile phase pH to ensure reproducible retention and symmetrical peak shape. By maintaining the mobile phase pH below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form, enhancing its retention on a non-polar stationary phase[3]. The aromatic ring provides a strong chromophore, allowing for sensitive UV detection.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| XLogP3 (Hydrophobicity) | 2.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Physical Form | Solid | [4] |
| Solubility | Slightly soluble in water, soluble in organic solvents like methanol and acetonitrile. | [5] |
HPLC Method Development and Protocol
Causality-Driven Experimental Choices
The choices made during method development are grounded in the physicochemical properties of this compound and established chromatographic principles.
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is selected here due to its hydrophobicity, which is well-suited for retaining a molecule with an XLogP3 of 2.3[1]. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency, resolution, and backpressure[6].
-
Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. An acidic modifier, 0.1% formic acid, is added to both the aqueous and organic phases. This serves two critical purposes:
-
It lowers the mobile phase pH to approximately 2.8, ensuring the carboxylic acid moiety of the analyte is fully protonated (neutral), thereby promoting retention and preventing peak tailing[3][7].
-
It provides a source of protons, which can improve ionization in the mass spectrometer if LC-MS analysis is desired[7].
-
-
Detection Wavelength: The benzoyl moiety in the molecule is expected to have a strong UV absorbance. Based on similar compounds like benzoyl peroxide and benzoic acid, a primary detection wavelength of 235 nm is selected to achieve high sensitivity[8][9]. A photodiode array (PDA) detector is recommended to monitor peak purity and confirm the identity of the analyte.
-
Gradient Elution: A gradient elution is employed to ensure that any potential impurities with different polarities are eluted and to provide a sharp, well-defined peak for the main analyte, while also reducing the overall run time.
Detailed Experimental Protocol
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Reversed-phase C18 column (4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (≥95% purity)[4].
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water (18.2 MΩ·cm).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 235 nm |
| Gradient Program | See Table Below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Sample and Standard Preparation Protocol
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the linearity study. A mid-range standard (e.g., 50 µg/mL) should be used for system suitability checks.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the linearity range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose[10][11]. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines[12][13].
System Suitability
Before commencing validation, the suitability of the chromatographic system is verified by injecting five replicates of a working standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the diluent (blank), a placebo (if applicable), a solution of the reference standard, and a sample solution.
-
Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the this compound peak. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure.
Linearity
-
Protocol: Prepare and inject at least five concentrations of the reference standard across a specified range (e.g., 1-100 µg/mL).
-
Acceptance Criteria: Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
-
Protocol: Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix or placebo. Perform the analysis on at least three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally make small variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., vary % organic by ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the minor changes.
Visualizations and Data Presentation
Experimental Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to data validation.
Method Validation Logic Diagram
Caption: Logical flow for validating the HPLC method according to ICH guidelines.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable solution for the quantitative determination of this compound. By employing a standard C18 column with a gradient elution of acetonitrile and acidified water, this method achieves excellent separation and peak shape. The protocol has been designed for straightforward implementation and is supported by a comprehensive validation strategy based on ICH Q2(R2) guidelines, ensuring its suitability for quality control and research applications in the pharmaceutical industry.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound | 51988-36-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. auroraprosci.com [auroraprosci.com]
- 7. ionsource.com [ionsource.com]
- 8. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: Developing a Biological Assay for 3-(Propionyloxy)benzoic Acid Activity
Introduction
3-(Propionyloxy)benzoic acid is a molecule with known effects on platelet aggregation and the function of polymorphonuclear leukocytes, suggesting potential as an antithrombotic and anti-inflammatory agent. Structurally related to benzoic acid and salicylic acid, the active metabolite of aspirin, it is hypothesized to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation and pain[1][2].
This guide provides a comprehensive, multi-tiered strategy for developing and validating a biological assay to characterize the activity of this compound. We will present a logical workflow, from initial target engagement with COX enzymes to the downstream cellular effects on inflammatory signaling pathways. The protocols are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in drug development and pharmacology.
Guiding Principles for Assay Development
The development of a robust biological assay hinges on a systematic approach. The causality behind our experimental choices is rooted in the established pharmacology of NSAIDs. We will first ascertain the direct enzymatic inhibition of COX-1 and COX-2, the primary targets of NSAIDs[3][4]. Subsequently, we will investigate the cellular consequences of this inhibition, namely the reduction of pro-inflammatory mediators. Finally, we will explore the impact on key signaling pathways that regulate the inflammatory response. This tiered approach provides a comprehensive profile of the compound's biological activity.
Tier 1: Primary Target Engagement - Cyclooxygenase (COX) Inhibition Assay
The initial and most critical step is to determine if this compound directly inhibits the activity of COX-1 and COX-2 enzymes. This will be achieved using a well-established in vitro enzymatic assay that measures the peroxidase activity of COX[5].
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Detailed Protocol: COX Inhibition Assay
This protocol is adapted from commercially available colorimetric COX activity assay kits[5].
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
This compound
-
Known selective COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) inhibitors (for controls)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute the assay buffer to 1X with HPLC-grade water.
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range would be from 1 nM to 100 µM. Also, prepare dilutions of the control inhibitors.
-
Plate Setup:
-
Background Wells: Add 150 µl of assay buffer and 10 µl of heme. Boil for 5 minutes, then centrifuge. Use 160 µl of the supernatant.
-
100% Activity (Control) Wells: Add 150 µl of assay buffer, 10 µl of heme, and 10 µl of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add 150 µl of assay buffer, 10 µl of heme, 10 µl of the appropriate enzyme, and 10 µl of the this compound dilution or control inhibitor.
-
-
Incubation: Gently mix and incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µl of TMPD to all wells, followed by 20 µl of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction rate.
Data Analysis and Interpretation
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Determine the IC50 value: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of the compound that causes 50% inhibition of enzyme activity.
Expected Outcome: This assay will determine the potency of this compound as an inhibitor of COX-1 and COX-2, providing crucial information about its selectivity. NSAIDs are often classified based on their relative inhibition of these two isoforms[1].
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen (Reference) | ~13 | ~344 | ~0.04 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
Tier 2: Cellular Activity - Anti-inflammatory Cytokine Release Assay
Following direct enzyme inhibition, the next logical step is to assess the compound's effect in a cellular context. A key consequence of COX inhibition is the reduced production of prostaglandins, which in turn modulates the release of inflammatory cytokines. We will use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to model the inflammatory response.
Signaling Pathway Overview
Caption: Simplified inflammatory signaling cascade in macrophages.
Detailed Protocol: Cytokine Release Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 from the supernatant of cultured cells using an enzyme-linked immunosorbent assay (ELISA)[6][7][8].
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Cell viability assay kit (e.g., MTT or CCK-8)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for cytokine analysis.
-
Cell Viability Assay: Before discarding the cells, perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity[9].
-
ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
Data Analysis and Interpretation
-
Calculate Cytokine Concentrations: Use the standard curve generated from the ELISA to calculate the concentration of TNF-α and IL-6 in each sample.
-
Normalize Data: Normalize the cytokine concentrations to the vehicle control (LPS-stimulated) to determine the percent reduction in cytokine release.
-
Evaluate Cytotoxicity: Ensure that the concentrations of this compound used do not significantly reduce cell viability.
Expected Outcome: A dose-dependent decrease in the secretion of TNF-α and IL-6 in the presence of this compound would provide strong evidence of its anti-inflammatory activity in a cellular model.
| Treatment | Cell Viability (%) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Unstimulated Control | 100 ± 5 | < 50 | < 20 |
| LPS (1 µg/mL) + Vehicle | 98 ± 4 | 2500 ± 200 | 1500 ± 150 |
| LPS + 1 µM Compound | Experimental Value | Experimental Value | Experimental Value |
| LPS + 10 µM Compound | Experimental Value | Experimental Value | Experimental Value |
| LPS + 100 µM Compound | Experimental Value | Experimental Value | Experimental Value |
Tier 3: Mechanism of Action - NF-κB Signaling Pathway Analysis
To further elucidate the mechanism of action, investigating the effect of this compound on the upstream nuclear factor-kappa B (NF-κB) signaling pathway is recommended. NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2, TNF-α, and IL-6[10][11][12].
Detailed Protocol: NF-κB Activation Assay (Western Blot)
This protocol describes the analysis of NF-κB activation by measuring the phosphorylation and degradation of its inhibitory protein, IκBα, using Western blotting[6].
Materials:
-
Reagents from the Cytokine Release Assay
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described in the cytokine release assay protocol, but for a shorter duration (e.g., 15-60 minutes) to capture the transient signaling events.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis and Interpretation
-
Quantify Band Intensities: Use densitometry software to quantify the intensity of the protein bands.
-
Analyze IκBα Phosphorylation and Degradation: An effective anti-inflammatory compound would be expected to reduce the LPS-induced phosphorylation and subsequent degradation of IκBα. This would be observed as a stronger IκBα band and a weaker phospho-IκBα band compared to the LPS-only treated cells. The β-actin signal serves as a loading control.
Expected Outcome: Inhibition of IκBα degradation would indicate that this compound interferes with the NF-κB signaling pathway, providing a deeper understanding of its anti-inflammatory mechanism. Dysregulation of NF-κB signaling is associated with numerous inflammatory diseases[11][13].
Conclusion
This comprehensive guide outlines a robust, three-tiered approach to developing a biological assay for this compound. By systematically evaluating its effects on direct enzyme targets, cellular inflammatory responses, and key signaling pathways, researchers can build a detailed profile of its pharmacological activity. The integration of in vitro biochemical and cell-based assays provides a strong foundation for further preclinical and clinical development of this promising compound.
References
- 1. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceuticals | Special Issue : Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery [mdpi.com]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Qualification and Use of 3-(Propionyloxy)benzoic Acid as a Reference Standard in Pharmaceutical Quality Control
Abstract
This document provides a comprehensive guide for the qualification, handling, and application of 3-(Propionyloxy)benzoic acid as a reference standard in pharmaceutical testing. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to regulatory expectations. We will explore the essential steps for characterizing the standard, followed by a detailed protocol for its use in a quantitative High-Performance Liquid Chromatography (HPLC) assay. The causality behind experimental choices is explained to ensure that the protocols serve as a self-validating system for generating reliable and reproducible analytical data.
Introduction: The Role of Reference Standards in Pharmaceutical Analysis
In pharmaceutical quality control, analytical measurements are rarely absolute. Instead, they are relative, relying on a comparison between a test sample and a highly characterized substance known as a reference standard. The integrity of all analytical data, therefore, hinges on the quality of the reference standard used. According to the International Council for Harmonisation (ICH) guideline Q7, a primary reference standard is a substance shown through extensive analytical tests to be authentic material of high purity.[1] Secondary standards, often used for routine testing, are qualified against the primary standard.[2]
This compound, a derivative of benzoic acid, serves as a practical model compound for illustrating the lifecycle of a reference standard. Its functional groups—a carboxylic acid and an ester—make it amenable to common analytical techniques like reverse-phase HPLC with UV detection. This application note details the necessary steps to qualify this compound and confidently deploy it in quantitative analyses.
Characterization and Qualification of the Reference Standard
Before a chemical can be used as a reference standard, its identity must be unequivocally confirmed and its purity accurately determined. This qualification process is the foundation of its trustworthiness.[3]
Physicochemical Properties
A thorough understanding of the material's basic properties is the first step.
| Property | Value | Source(s) |
| CAS Number | 51988-36-4 | [4][5][6] |
| Molecular Formula | C₁₀H₁₀O₄ | [4][5] |
| Molecular Weight | 194.18 g/mol | [4][5] |
| IUPAC Name | 3-propanoyloxybenzoic acid | [4] |
| Synonyms | 3-Propionyloxybenzoic acid; Benzoic acid, m-hydroxy-, propionate | [4][5] |
| Physical Form | Solid | [7] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [7][8] |
Qualification Workflow
The qualification of a new batch of reference standard material is a systematic process designed to confirm its suitability for its intended use. This workflow ensures that the material's identity is correct and its purity is known.
Caption: Workflow for the qualification of a reference standard.
Protocol 1: Purity Determination by HPLC
Principle: This protocol employs a gradient reverse-phase HPLC method with UV detection to separate this compound from potential organic impurities. The principle of area percent is used for an initial purity assessment, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Reagents and Materials:
-
This compound candidate material
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18, 4.6 x 150 mm, 3 µm | Provides good retention and separation for aromatic carboxylic acids.[9] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid.[9] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 30% B to 95% B over 15 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
| Detector | UV/DAD at 235 nm | Benzoic acid and its derivatives show strong absorbance near this wavelength.[9] |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of deionized water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of acetonitrile. Filter and degas both solutions.
-
Standard Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Analysis: Inject the prepared standard solution.
-
Data Processing: Integrate all peaks detected in the chromatogram. Calculate the area percent purity as follows:
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Trustworthiness Check: The specificity of the method is critical. Peak purity analysis using a Diode Array Detector (DAD) should be performed to ensure the main peak is not co-eluting with any impurities.
Application Protocol: Quantitative Assay of a Test Article
Once qualified, the reference standard can be used to determine the concentration of an active pharmaceutical ingredient (API) or related substance in a test sample. This protocol describes an assay using the external standard method.
Workflow for External Standard Calibration
This method involves creating a calibration curve from a series of known concentrations of the reference standard. The response of the unknown sample is then compared to this curve to determine its concentration.
Caption: External standard calibration workflow for quantitative analysis.
Protocol 2: Assay by External Standard HPLC
Principle: This protocol quantifies this compound in an unknown sample. A calibration curve is constructed by plotting the HPLC peak area against the known concentrations of the qualified reference standard. The concentration of the unknown sample is then determined by interpolation from this curve.
Reagents, Materials, and Instrumentation:
-
Use the same as specified in Protocol 1.
-
Qualified this compound Reference Standard (with known assay value from the CoA).
Procedure:
-
Reference Standard (RS) Stock Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the qualified RS into a 25 mL volumetric flask. Record the exact weight. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Calculation Note: Remember to correct for the purity/assay value from the CoA to get the true concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the RS Stock Solution. The concentration range should bracket the expected concentration of the unknown sample.
-
Sample Preparation: Prepare the unknown sample using the same diluent, aiming for a target concentration that falls in the middle of the calibration range.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system as described in Protocol 1.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject each calibration standard in order of increasing concentration.
-
Inject the unknown sample solution. It is good practice to bracket sample injections with injections of a mid-level calibration standard to check for system drift.
-
-
Data Processing and Calculation:
-
For the calibration standards, plot the peak area response versus the known concentration.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b, where y is the peak area and x is the concentration. The correlation coefficient (R²) must be ≥ 0.999 for the curve to be considered valid.
-
Using the peak area of the unknown sample (y), calculate its concentration (x) using the regression equation.
-
Adjust the final calculated concentration for any dilutions made during sample preparation.
-
Analytical Method Validation
While this note provides working protocols, it is crucial to understand that any analytical method used in a regulated environment must be validated to prove it is fit for its intended purpose.[10][11] Validation demonstrates that the method is reliable, accurate, and reproducible.[10] The key parameters for validation are defined by ICH Q2(R1).
| Validation Parameter | Purpose |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest, free from interference. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. |
| Range | The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike/recovery studies. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly (includes repeatability and intermediate precision). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). |
Conclusion
The effective use of this compound, or any chemical, as a reference standard is a meticulous process grounded in fundamental analytical principles and regulatory guidelines. It begins with a comprehensive characterization and qualification to establish identity and assign a precise purity value, which is documented in a Certificate of Analysis.[12] Subsequently, the qualified standard serves as the cornerstone for quantitative methods, such as the external standard HPLC assay detailed herein. By following these validated protocols and understanding the scientific rationale behind each step, researchers can ensure the generation of high-quality, defensible data essential for pharmaceutical development and quality control.
References
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. particle.dk [particle.dk]
- 4. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 51988-36-4 [chemicalbook.com]
- 7. This compound | 51988-36-4 [sigmaaldrich.com]
- 8. 51988-36-4|this compound|BLD Pharm [bldpharm.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. wjarr.com [wjarr.com]
- 12. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Propionyloxy)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Propionyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, typically achieved through the esterification of 3-hydroxybenzoic acid, can present several challenges that may affect yield, purity, and reproducibility. This guide aims to provide practical, experience-driven solutions to these common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors related to the esterification of the phenolic hydroxyl group of 3-hydroxybenzoic acid.
-
Incomplete Reaction: The esterification of a phenolic hydroxyl group is generally less efficient than that of an aliphatic alcohol due to the reduced nucleophilicity of the phenolic oxygen.[1][2] To drive the reaction to completion, consider the following:
-
Choice of Acylating Agent: Using a more reactive acylating agent, such as propionic anhydride or propionyl chloride instead of propionic acid, can significantly improve the reaction rate and yield.[1][2]
-
Catalyst: The choice and amount of catalyst are crucial. For reactions with propionic anhydride, a base catalyst like pyridine or triethylamine is commonly used to activate the phenol by converting it to the more nucleophilic phenoxide ion.[2] For Fischer esterification with propionic acid, a strong acid catalyst like concentrated sulfuric acid is necessary, but this method can be slow and require harsh conditions for phenolic esters.[1][3]
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Esterification of the Carboxylic Acid Group: While the primary goal is to esterify the phenolic hydroxyl group, under certain conditions, the carboxylic acid group of 3-hydroxybenzoic acid can also react, especially if using a large excess of the acylating agent or under forcing conditions.
-
Hydrolysis of the Product: The presence of water in the reaction mixture can lead to the hydrolysis of the newly formed ester bond, reverting it back to the starting material.[2] It is critical to use anhydrous reagents and solvents.
-
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps.
-
Aqueous Work-up: During aqueous extraction, emulsions can form, making phase separation difficult and leading to product loss.[4] Additionally, if the pH of the aqueous phase becomes too basic, it can promote the hydrolysis of the ester product.[4]
-
Purification Method: The choice of purification method is important. While recrystallization is a common technique for purifying solid compounds, finding a suitable solvent system can be challenging.[5] Column chromatography can be effective but may also result in some product loss on the stationary phase.[6]
-
Troubleshooting Table: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Use a more reactive acylating agent (propionic anhydride or propionyl chloride). Optimize catalyst (e.g., pyridine, DMAP) and reaction conditions (time, temperature). Monitor reaction progress by TLC. |
| Side Reactions | Use a stoichiometric amount of the acylating agent. Ensure anhydrous conditions to prevent hydrolysis. |
| Work-up/Purification Losses | Break emulsions by adding brine. Avoid strongly basic conditions during work-up. Optimize the recrystallization solvent or column chromatography conditions. |
Question 2: I am observing significant amounts of unreacted 3-hydroxybenzoic acid in my crude product. What is causing this and how can I fix it?
Answer: The presence of a substantial amount of unreacted 3-hydroxybenzoic acid is a clear indication of an incomplete reaction. This is a common issue when esterifying phenols due to their lower reactivity compared to aliphatic alcohols.[1]
-
Insufficient Acylating Agent: Ensure you are using a sufficient molar excess of the propionylating agent (e.g., propionic anhydride or propionyl chloride). A 1.1 to 1.5 molar equivalent is often a good starting point.
-
Ineffective Catalyst: The catalyst plays a pivotal role. For reactions with acid anhydrides or acid chlorides, a base catalyst is essential.[2]
-
Pyridine or Triethylamine: These bases act as nucleophilic catalysts and also neutralize the acidic byproduct (propionic acid or HCl), which can otherwise inhibit the reaction.[2]
-
4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP along with pyridine or triethylamine can significantly accelerate the reaction, especially for sterically hindered or less reactive phenols.
-
-
Reaction Conditions:
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition.
-
Solvent: The choice of solvent is important. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally suitable.
-
Question 3: My final product is difficult to purify. I see multiple spots on the TLC plate. What are the likely impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The likely impurities in the synthesis of this compound include:
-
Unreacted 3-hydroxybenzoic Acid: As discussed previously, this is a common impurity.
-
Propionic Anhydride/Propionic Acid: Residual acylating agent and its hydrolysis product are common contaminants. These can often be removed with an aqueous wash during work-up.
-
Di-acylated Product: It is possible, though less common, for both the hydroxyl and carboxylic acid groups to be acylated, forming a mixed anhydride. This is more likely if a large excess of the acylating agent is used.
-
Polymeric Byproducts: Under harsh conditions, phenolic compounds can undergo polymerization.[4]
Purification Strategy:
-
Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities like unreacted 3-hydroxybenzoic acid and propionic acid. Be cautious, as a strong base can hydrolyze the desired ester product.[4]
-
Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good separation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) will typically allow for the separation of the desired product from impurities.[6]
Question 4: The reaction mixture turns dark during the synthesis. Is this normal, and does it affect the product?
Answer: A color change to a darker shade (yellow, brown, or even black) is not uncommon in reactions involving phenols, especially when heated or in the presence of a base. This can be due to the formation of small amounts of colored byproducts from oxidation or other side reactions.
While a slight color change may not significantly impact the final yield or purity after proper purification, a very dark coloration could indicate more substantial decomposition or side reactions. If this occurs, consider the following:
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of colored impurities.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the phenol.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of this compound using propionic anhydride and pyridine.
Materials:
-
3-Hydroxybenzoic acid
-
Propionic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization or column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.5 eq) followed by the dropwise addition of propionic anhydride (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted starting material and propionic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Propionic anhydride and pyridine are corrosive and have strong odors. Handle them with care.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the base-catalyzed esterification of 3-hydroxybenzoic acid with propionic anhydride.
Caption: Base-catalyzed esterification mechanism.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis.
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
- 5. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(Propionyloxy)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Propionyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to resolving problems that may arise during the synthesis of this compound.
Question 1: My reaction is complete, but the yield of this compound is significantly lower than expected. What are the likely causes?
Answer:
Low yields in the synthesis of this compound can often be attributed to several competing side reactions. The primary cause is often the further reaction of the product or the presence of impurities that consume the reactants.
One major side reaction to consider is the formation of a mixed anhydride. This occurs when the carboxylic acid group of either the starting material, 3-hydroxybenzoic acid, or the product, this compound, reacts with the acylating agent (propionic anhydride or propionyl chloride). This mixed anhydride is often unstable and can lead to the formation of other byproducts, reducing the overall yield of the desired ester.
Another possibility is the hydrolysis of the acylating agent. Propionyl chloride, in particular, is highly susceptible to hydrolysis in the presence of moisture, forming propionic acid and hydrochloric acid. This not only consumes your reactant but also introduces water and acid into the reaction mixture, which can promote the hydrolysis of your ester product back to 3-hydroxybenzoic acid.
Finally, inadequate temperature control can lead to the formation of undesired byproducts. High temperatures can promote the formation of polymeric materials and other degradation products.
Question 2: My final product shows a persistent impurity with a similar polarity to my desired product, making it difficult to separate by column chromatography. What could this impurity be and how can I remove it?
Answer:
A common and challenging impurity in this synthesis is the unreacted starting material, 3-hydroxybenzoic acid. Due to the presence of the polar carboxylic acid group on both the product and the starting material, they can exhibit similar chromatographic behavior, leading to co-elution.
To confirm the presence of unreacted 3-hydroxybenzoic acid, you can use analytical techniques such as ¹H NMR spectroscopy, where the phenolic proton of the starting material will be a distinct signal. Thin-layer chromatography (TLC) with a suitable stain that reacts with phenols can also be a quick check.
For removal, a chemical wash can be more effective than chromatography alone. You can dissolve the crude product in an organic solvent and wash with a weak bicarbonate solution. The more acidic carboxylic acid of the product will be deprotonated and move to the aqueous layer, while the less acidic phenolic proton of the starting material will remain protonated and stay in the organic layer. Careful pH control is crucial here to achieve selective extraction. Subsequent acidification of the aqueous layer will precipitate your purified product.
Question 3: I am using propionyl chloride and pyridine as a base, but my reaction is messy and gives multiple spots on TLC. What is going on?
Answer:
While pyridine is a common base used to scavenge the HCl generated when using acyl chlorides, its use can sometimes lead to a complex reaction mixture if not properly controlled.
One potential issue is the formation of an acylpyridinium salt (a complex of propionyl chloride and pyridine). While this is a key intermediate that activates the acyl chloride, it is also highly reactive. If the reaction temperature is not kept low, or if there are trace amounts of water, this intermediate can participate in various side reactions.
Furthermore, pyridine is a nucleophile and can compete with the hydroxyl group of 3-hydroxybenzoic acid in reacting with the propionyl chloride, leading to the formation of byproducts.
To mitigate this, ensure your pyridine and solvent are scrupulously dry. The reaction should be run at a low temperature (e.g., 0 °C) with slow, dropwise addition of the propionyl chloride to the solution of 3-hydroxybenzoic acid and pyridine. This helps to control the reaction rate and minimize side reactions.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of this compound.
FAQ 1: What are the most common side reactions in the synthesis of this compound?
Answer:
The primary side reactions to be aware of are:
-
Incomplete Reaction: Leaving unreacted 3-hydroxybenzoic acid in your final product.
-
Hydrolysis: The ester product can be hydrolyzed back to 3-hydroxybenzoic acid and propionic acid, especially if water is present.
-
Formation of Propionic Acid: This is a byproduct when using propionic anhydride and is formed from the hydrolysis of both propionic anhydride and propionyl chloride.
-
Di-acylation: Although less common under controlled conditions, it is possible for the carboxylic acid of 3-hydroxybenzoic acid to react with the acylating agent to form a mixed anhydride.
-
Polymerization: At elevated temperatures, phenolic compounds can be prone to polymerization.
FAQ 2: Which acylating agent is better: propionyl chloride or propionic anhydride?
Answer:
Both propionyl chloride and propionic anhydride can be used effectively, and the choice often depends on the specific experimental setup and desired reaction conditions.
-
Propionyl chloride is more reactive than propionic anhydride, which can lead to faster reaction times. However, it is also more sensitive to moisture and generates corrosive HCl gas as a byproduct, which typically requires the use of a base like pyridine or triethylamine to neutralize.[1]
-
Propionic anhydride is less reactive and less sensitive to moisture. The byproduct is propionic acid, which is less corrosive than HCl. However, the reaction may require heating or a catalyst to proceed at a reasonable rate. The propionic acid byproduct also needs to be removed during workup.
Table 1: Comparison of Acylating Agents
| Feature | Propionyl Chloride | Propionic Anhydride |
| Reactivity | High | Moderate |
| Byproduct | HCl (gas) | Propionic Acid (liquid) |
| Sensitivity to Moisture | High | Moderate |
| Typical Conditions | Low temperature, with a base | Room temperature or gentle heating |
FAQ 3: How can I monitor the progress of my reaction?
Answer:
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting material (3-hydroxybenzoic acid) on a TLC plate. The product, this compound, will have a different Rf value than the starting material. The disappearance of the starting material spot indicates the completion of the reaction. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.
FAQ 4: What is the best way to purify the crude this compound?
Answer:
The purification strategy depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: If the main impurity is unreacted starting material and the crude product is solid, recrystallization can be an effective method. A solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.
-
Column Chromatography: For smaller scale reactions or to remove a variety of impurities, silica gel column chromatography is a good option.[2] A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
-
Acid-Base Extraction: As mentioned in the troubleshooting section, an acid-base wash can be very effective for removing unreacted 3-hydroxybenzoic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound using Propionyl Chloride
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid in a suitable dry solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a stoichiometric equivalent of a dry amine base, such as pyridine or triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a slight excess (1.1 equivalents) of propionyl chloride dropwise to the stirring solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl (to remove the amine base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using Propionic Anhydride
-
In a round-bottom flask, combine 3-hydroxybenzoic acid and a slight excess (1.2 equivalents) of propionic anhydride.
-
A catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid) or a base catalyst (e.g., a small amount of sodium acetate) can be added.
-
Heat the reaction mixture with stirring (e.g., to 50-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to hydrolyze the excess propionic anhydride.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove propionic acid and any unreacted starting material.
-
Wash again with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Main Reaction Pathway and Key Side Reactions
Caption: Key reaction pathways in the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting workflow for addressing low product yields.
References
Technical Support Center: Synthesis of 3-(Propionyloxy)benzoic Acid
Welcome to the technical support guide for the synthesis of 3-(Propionyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you enhance your reaction yields and product purity.
Understanding the Synthesis
The synthesis of this compound is primarily achieved through the selective esterification of the phenolic hydroxyl group of 3-hydroxybenzoic acid with a propionylating agent. The key challenge lies in achieving high selectivity for the phenolic -OH group over the carboxylic acid moiety and driving the reaction to completion. The most common and effective method involves the acylation of 3-hydroxybenzoic acid with propionyl chloride or propionic anhydride in the presence of a base or catalyst.
Reaction Pathway Visualization
The general mechanism for the base-promoted acylation of 3-hydroxybenzoic acid with propionyl chloride is illustrated below. The base plays a dual role: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the HCl byproduct, driving the reaction forward.
Caption: Base-promoted acylation of 3-hydroxybenzoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix this?
A1: Low yields in this esterification are a frequent problem stemming from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Reagent Quality and Stoichiometry
-
Insight: Propionyl chloride and propionic anhydride are highly susceptible to hydrolysis from atmospheric moisture. Contaminated reagents will be less effective, and the resulting propionic acid can complicate the reaction.
-
Solution: Always use freshly opened or distilled propionylating agents. Ensure your reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere with dry glassware and solvents). An excess of the acylating agent (typically 1.1 to 1.5 equivalents) can help drive the reaction to completion, compensating for any minor hydrolysis and shifting the equilibrium.[1]
-
-
Cause 2: Suboptimal Base/Catalyst
-
Insight: The choice and amount of base are critical. For acyl chlorides, a base like pyridine or triethylamine is necessary to scavenge the HCl byproduct. For less reactive anhydrides, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often required to achieve a reasonable reaction rate.[2]
-
Solution:
-
For Propionyl Chloride: Use at least a stoichiometric amount of a tertiary amine base (e.g., pyridine, triethylamine). Pyridine can also serve as the solvent.
-
For Propionic Anhydride: Add a catalytic amount (0.05–0.2 mol%) of DMAP.[2] DMAP is a hyper-nucleophilic acylation catalyst that dramatically accelerates the reaction.
-
-
-
Cause 3: Inefficient Reaction Conditions
-
Insight: Phenols are less nucleophilic than aliphatic alcohols, and the reaction may be slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.
-
-
Cause 4: Losses During Work-up
-
Insight: The product, having a free carboxylic acid, has some water solubility, especially in its salt form under basic or neutral pH. Significant product can be lost to the aqueous phase during extraction if the pH is not controlled.[3]
-
Solution: During the aqueous work-up, ensure the solution is acidified to a low pH (pH 1-2) with an acid like HCl before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). This protonates the carboxylic acid, making the product much more soluble in the organic layer.
-
Q2: I'm seeing a lot of unreacted 3-hydroxybenzoic acid in my final product. How can I improve the conversion rate?
A2: Poor conversion points to issues with reaction kinetics or equilibrium. Here are strategies to drive the reaction to completion.
-
Strategy 1: Enhance the Nucleophilicity of the Phenol
-
Insight: The reaction proceeds via the attack of the phenolic oxygen on the acylating agent. Converting the phenol to its conjugate base, the phenoxide, makes it a much stronger nucleophile.[4]
-
Protocol: A Schotten-Baumann-type reaction can be highly effective. Dissolve the 3-hydroxybenzoic acid in an aqueous base (e.g., 10% NaOH) to form the sodium phenoxide and carboxylate. Then, add the propionyl chloride, often in a biphasic system with a solvent like dichloromethane, and stir vigorously. Phase-transfer catalysts can further enhance the efficiency of such biphasic reactions.[5]
-
-
Strategy 2: Increase the Electrophilicity of the Acylating Agent
-
Insight: Propionyl chloride is significantly more reactive than propionic anhydride due to the inductive effect of the chlorine atom, making it a better electrophile.[4]
-
Recommendation: If you are using propionic anhydride and getting low conversion, switching to propionyl chloride will likely improve your results.
-
-
Strategy 3: Optimize Reaction Conditions
-
Parameter Comparison Table:
-
| Parameter | Recommendation for Low Conversion | Rationale |
| Temperature | Increase to 40-60 °C | Provides activation energy to overcome the kinetic barrier. |
| Reaction Time | Extend reaction time (monitor by TLC) | Allows the reaction to proceed further towards completion. |
| Catalyst | Use a more potent catalyst (e.g., DMAP) | DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates acylation.[2] |
| Solvent | Use an appropriate aprotic solvent (e.g., DCM, THF, Pyridine) | Solvents that can dissolve reactants and do not interfere with the reaction are crucial. |
Q3: My purified product shows a persistent impurity. What could it be and how do I prevent it?
A3: The most likely impurity, assuming you've successfully removed starting material, is a side product from a competing reaction.
-
Potential Side Product: Mixed Anhydride Formation
-
Insight: The carboxylic acid group of 3-hydroxybenzoic acid can also react with the propionylating agent to form a mixed anhydride. This species is typically unstable and can lead to other byproducts upon work-up. While acylation of the phenol is generally favored under basic conditions, this side reaction can occur, especially if conditions are not optimized.[6]
-
Prevention:
-
Use Base Correctly: Add the acylating agent slowly to a solution of the 3-hydroxybenzoic acid and the base. This maintains a concentration of the more reactive phenoxide and minimizes the chance of the carboxylic acid reacting.
-
Protecting Groups: For ultimate selectivity, though more synthetically intensive, the carboxylic acid can be protected as an ester (e.g., a methyl or benzyl ester), followed by the propionylation of the phenol, and subsequent deprotection of the carboxylic acid.[7]
-
-
-
Potential Side Product: Over-Acylation
-
Insight: In some complex molecules, over-acylation at other nucleophilic sites can occur.[8][9] For 3-hydroxybenzoic acid, the primary concern is the mixed anhydride. If your starting material was impure, other side reactions could occur.
-
Prevention & Troubleshooting: Ensure the purity of your starting 3-hydroxybenzoic acid. If you suspect an impurity, characterize it (e.g., by NMR or MS) to understand its origin and adjust the reaction or purification accordingly.
-
Q4: What is the most effective purification strategy for this compound?
A4: A robust purification protocol is essential for obtaining high-purity this compound.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a separatory funnel containing cold water or ice. Acidify with 1M HCl to a pH of ~2 to ensure the product's carboxylic acid is fully protonated.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate. The organic layers contain your product.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Final Purification:
-
Recrystallization: This is often the most effective method for purifying the final solid product. The crude solid can be dissolved in a minimum amount of a hot solvent (or solvent system) and allowed to cool slowly, causing the pure product to crystallize out, leaving impurities in the solution.[10] Suitable solvents include toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A mobile phase of ethyl acetate and hexanes, often with a small amount of acetic acid (~1%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point.
-
Frequently Asked Questions (FAQs)
-
Q: Which is the better propionylating agent: propionyl chloride or propionic anhydride?
-
A: Propionyl chloride is more reactive and often leads to higher yields and faster reaction times, but it produces corrosive HCl gas.[4] Propionic anhydride is less reactive, safer to handle, and produces propionic acid as a byproduct, which is easier to remove. The choice depends on your desired reactivity and lab safety constraints. For difficult acylations, propionyl chloride with DMAP is a powerful combination.
-
-
Q: Can this reaction be performed without a solvent?
-
A: Yes, solvent-free reactions for phenolic esterifications have been reported to give excellent yields, particularly with certain catalysts like TiO₂. This approach is environmentally friendly and can simplify work-up, as you do not need to remove a large volume of solvent.
-
-
Q: How should I safely handle the reagents?
-
A: All operations should be performed in a well-ventilated fume hood. Propionyl chloride and pyridine are corrosive and have noxious fumes. Propionic anhydride is also corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Optimized Experimental Protocol
This protocol is based on the highly effective acylation of a phenol using propionyl chloride in the presence of pyridine.
Materials:
-
3-hydroxybenzoic acid (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Pyridine (anhydrous, can be used as solvent) or Dichloromethane (DCM, anhydrous) as solvent with Triethylamine (1.5 eq) as base.
-
Hydrochloric acid (1M solution)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried.
-
To the flask, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous pyridine (enough to dissolve the starting material, approx. 5-10 mL per gram).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the stirring solution over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50 °C and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture over a beaker of crushed ice and 1M HCl. Stir until all the pyridine has been neutralized.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash once with water, then once with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hot toluene or ethyl acetate/hexanes).
Troubleshooting Workflow
If you encounter issues, follow this logical progression to diagnose the problem.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- 1. brainly.com [brainly.com]
- 2. Ester synthesis by acylation [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. shout.education [shout.education]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Purity of 3-(Propionyloxy)benzoic acid
Welcome to the technical support center for the synthesis and purification of 3-(Propionyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during their work with this compound. As your dedicated application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues effectively. This document is structured as a series of questions and answers that directly address common problems, supported by detailed protocols and authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Diagnosis & Analysis
Q1: My final product, this compound, shows low purity after synthesis. What are the most likely impurities?
Low purity is a common challenge, often stemming from a handful of predictable sources related to the reaction and work-up. The most probable impurities are:
-
Unreacted Starting Materials: The primary culprits are typically unreacted 3-hydroxybenzoic acid and the acylating agent (e.g., propionic anhydride) or its hydrolysis product.
-
Hydrolysis Product: The ester bond in this compound is susceptible to hydrolysis, which cleaves the molecule back into 3-hydroxybenzoic acid and propionic acid. This can occur during an aqueous work-up or even during storage if the product is not completely dry.[1]
-
By-products of the Acylating Agent: If propionic anhydride is used, residual propionic acid will be present. If propionyl chloride is used, hydrochloric acid will be generated, which can catalyze hydrolysis if not neutralized.
Q2: What analytical techniques are best for assessing the purity of my product and identifying these impurities?
A multi-faceted analytical approach is crucial for a definitive assessment. A single technique may not provide a complete picture.
-
Thin-Layer Chromatography (TLC): This is your first and fastest line of defense. It's excellent for visualizing the number of components in your sample and tracking the disappearance of starting materials.[2][3]
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point. Impurities will typically cause the melting point to be depressed and broaden the melting range.[4][5] This provides a simple, yet effective, measure of bulk purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation and impurity identification. You can integrate key signals to quantify the relative amounts of your product versus specific impurities like 3-hydroxybenzoic acid.[2][6]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional groups: a strong ester carbonyl (C=O) stretch (around 1750-1735 cm⁻¹) and a carboxylic acid C=O stretch (around 1710-1680 cm⁻¹) and O-H stretch. The absence of a broad phenolic O-H peak from the starting material is a good indicator of a complete reaction.[3]
Table 1: Analytical Signatures of Common Species
| Compound | Expected TLC Rf¹ | Key ¹H NMR Signals (in CDCl₃) |
| This compound | Higher | ~1.2 ppm (t, 3H, -CH₃), ~2.6 ppm (q, 2H, -CH₂-), 7.3-8.2 ppm (m, 4H, Ar-H) |
| 3-Hydroxybenzoic Acid | Lower | 7.0-7.8 ppm (m, 4H, Ar-H), broad phenolic & carboxylic OH signals |
| Propionic Acid | Variable | ~1.2 ppm (t, 3H, -CH₃), ~2.4 ppm (q, 2H, -CH₂-), very broad COOH signal |
¹Note: Rf values are highly dependent on the eluent system. Generally, the ester product is less polar than the starting acid.
Troubleshooting Reaction-Related Issues
Q3: My analysis shows significant amounts of unreacted 3-hydroxybenzoic acid. How can I drive the esterification reaction to completion?
This is a classic equilibrium problem, common in esterification reactions.[7] To shift the equilibrium toward the product according to Le Châtelier's principle, you must either add an excess of a reactant or remove a product.[1][8]
-
Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the acylating agent (propionic anhydride or propionyl chloride). This ensures the more valuable 3-hydroxybenzoic acid is fully consumed.
-
Reaction Conditions: Ensure the reaction temperature is optimal and allow for sufficient reaction time. Monitor the reaction's progress by TLC until the 3-hydroxybenzoic acid spot is no longer visible.[1]
-
Catalyst/Base: The reaction is typically performed in the presence of a base like pyridine or triethylamine, which acts as a catalyst and scavenges the acid by-product (e.g., HCl if using propionyl chloride). For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[9]
Diagram 1: General Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low purity.
Q4: I suspect my product is hydrolyzing back to 3-hydroxybenzoic acid during the work-up. How can I prevent this?
Ester hydrolysis is a significant risk, especially in the presence of strong acids or bases and water.
-
Neutralize Carefully: After the reaction is complete, perform a wash with a mild base like a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1] This will neutralize any acid catalyst or by-product without being harsh enough to significantly hydrolyze the ester. Avoid strong bases like sodium hydroxide.
-
Minimize Water Contact: Work efficiently during the aqueous extraction steps. Do not let your organic layer sit in contact with the aqueous phase for extended periods.
-
Thorough Drying: After the washes, dry the organic layer thoroughly with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Residual water can cause hydrolysis upon storage.
-
Solvent Removal: Remove the organic solvent under reduced pressure at a moderate temperature. Excessive heat can also promote degradation.
Troubleshooting Purification Issues
Q5: My recrystallization attempt failed to significantly improve purity. What should I do?
Recrystallization is a powerful technique, but its success is entirely dependent on the choice of solvent.[10] If it fails, it's almost always a solvent issue.
-
The "Golden Rule" of Recrystallization: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][11] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Systematic Solvent Screening: Test the solubility of your impure product in small amounts of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane). A good starting point for a molecule like this might be a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Avoid Common Mistakes:
-
Using too much solvent: This is the most common error. Add the hot solvent dropwise until the solid just dissolves. Excess solvent will prevent your product from crystallizing upon cooling, drastically reducing your recovery.[12]
-
Cooling too quickly: Rapid cooling (e.g., plunging in an ice bath) leads to the formation of small, impure crystals that trap impurities. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize recovery.[11]
-
Q6: When should I consider using column chromatography, and what is a good starting point?
Column chromatography is the method of choice when recrystallization fails, particularly when impurities have very similar polarity to your product.[2][13]
-
When to Use It: If TLC analysis shows impurity spots that are very close to your product spot (a small ΔRf), recrystallization will likely be ineffective.
-
Choosing a Solvent System (Mobile Phase): The key is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a silica gel TLC plate. This typically provides the best separation. A common starting point for esters is a mixture of hexane and ethyl acetate.[6] You can vary the ratio to achieve the desired Rf.
-
Stationary Phase: Silica gel is the standard stationary phase for compounds of this polarity.[13][14]
Diagram 2: Synthesis and Key Side Reactions
Caption: Reaction pathway showing desired synthesis and common side reactions.
Validated Experimental Protocols
Protocol 1: General Extractive Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with: a. Saturated aqueous NaHCO₃ solution (2x) to remove acidic impurities. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently. b. Water (1x). c. Brine (saturated aqueous NaCl solution) (1x) to aid in separating the layers.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Recrystallization of this compound
-
Place the crude solid in an Erlenmeyer flask.
-
Select an appropriate solvent system (e.g., start with isopropanol/water). Add the minimum amount of the more soluble solvent (isopropanol) to the flask.
-
Heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
Protocol 3: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute: Begin running the column with the non-polar eluent, applying gentle air pressure to achieve a steady flow.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Monitor Fractions: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified this compound.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. youtube.com [youtube.com]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: A Guide to Preventing Hydrolysis of 3-(Propionyloxy)benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to prevent the hydrolysis of 3-(Propionyloxy)benzoic acid during storage and handling. As an ester-containing compound, its stability is paramount for ensuring experimental reproducibility and therapeutic efficacy.
Section 1: The Chemistry of Degradation: Understanding Hydrolysis
This section addresses the fundamental science behind the degradation of this compound.
Q1: What is hydrolysis and why is this compound susceptible?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. This compound possesses an ester functional group, which is inherently susceptible to this reaction.[1][2] The ester linkage is attacked by a water molecule, leading to its cleavage and the formation of its constituent parent molecules: 3-hydroxybenzoic acid and propionic acid.[3][4] This degradation compromises the compound's purity, alters its chemical properties, and can lead to a complete loss of its intended biological or chemical activity.[5][6]
Q2: What are the primary factors that accelerate hydrolysis?
A2: The rate of ester hydrolysis is not constant; it is significantly influenced by several environmental factors. Understanding these factors is the first step toward prevention.[7]
-
Moisture: As a direct reactant, the presence of water is the most critical factor.[1][2][5] Even trace amounts of moisture, such as atmospheric humidity, can initiate and propagate hydrolysis over time.[8]
-
pH (Acidity/Alkalinity): The reaction is catalyzed by both acid (H⁺) and base (OH⁻).[4][9] The rate of hydrolysis is generally slowest at a specific, near-neutral pH and increases significantly under either acidic or alkaline conditions.[10][11][12] Contact with acidic or basic surfaces, impurities, or excipients can accelerate degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7] Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. Storing the compound at elevated temperatures will significantly shorten its shelf life.
Section 2: Recommended Storage and Handling FAQs
This section provides actionable advice for the proper care of your compound.
Q3: What are the ideal short-term and long-term storage conditions?
A3: Proper storage is the most effective preventative measure. The goal is to mitigate exposure to moisture, temperature, and catalytic impurities. Based on standard practices for moisture-sensitive compounds and regulatory guidelines, the following conditions are recommended.[13][14]
| Parameter | Long-Term Storage (>6 months) | Short-Term / Frequent Use | Rationale |
| Temperature | -20°C (Freezer) | 2°C - 8°C (Refrigerator) | Reduces reaction kinetics significantly. Avoids freeze-thaw cycles for frequently used material. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container with Desiccant | Prevents exposure to atmospheric moisture and oxygen.[15] |
| Humidity | As low as possible | Controlled with desiccant | Minimizes the primary reactant for hydrolysis.[5][16] |
| Container | Tightly-sealed, amber glass vial | Tightly-sealed, amber glass vial | Prevents light exposure and moisture ingress. |
These recommendations align with the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[13][17]
Q4: I need to handle the compound outside of storage. What precautions should I take?
A4: Every time the compound is exposed to ambient conditions, there is a risk of moisture uptake.[2] Follow these steps to minimize degradation:
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, handle the compound in a glove box or under a positive flow of an inert gas like argon or nitrogen.[18]
-
Minimize Exposure Time: Weigh out the required amount quickly and immediately reseal the main container tightly.
-
Use Desiccants: Store the primary container within a secondary container (like a desiccator cabinet or sealed bag) containing an active desiccant (e.g., silica gel, molecular sieves).[1][2]
Section 3: Troubleshooting Guide: Investigating Potential Degradation
This guide provides a logical workflow for when you suspect your sample of this compound has been compromised.
Problem: My experimental results are inconsistent, or I observe physical changes in my compound (e.g., clumping, oily appearance). I suspect my sample has degraded.
Section 4: Key Experimental Protocols
This section provides detailed methodologies for the analytical confirmation of purity and for preventative handling.
Protocol 4.1: HPLC Method for Assessing Purity and Detecting Hydrolysis
This reverse-phase HPLC (RP-HPLC) method is designed to separate this compound from its primary hydrolytic degradant, 3-hydroxybenzoic acid.
-
Objective: To quantify the purity of this compound and detect the presence of 3-hydroxybenzoic acid.
-
Instrumentation: Standard HPLC system with UV detector.
-
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL.
-
Dilute to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile and Water.
-
-
Reference Standard: Prepare a separate solution of 3-hydroxybenzoic acid to confirm its retention time.
-
Expected Results: Due to its higher polarity, 3-hydroxybenzoic acid will have a shorter retention time than the parent ester, this compound. The presence and area of the 3-hydroxybenzoic acid peak can be used to determine the extent of degradation. Several sources describe HPLC methods for hydroxybenzoic acids that can be adapted.[19][20][21]
Protocol 4.2: Procedure for Inert Gas Overlay (Blanketing)
This protocol describes a simple method for replacing the atmosphere in a storage vial with an inert gas to prevent moisture exposure.
-
Objective: To create an anhydrous, inert environment for long-term storage.
-
Materials:
-
Vial containing this compound
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator
-
Tubing and a sterile needle
-
A second "vent" needle
-
-
Procedure:
-
Ensure the vial has a septum cap that can be pierced.
-
Insert the vent needle through the septum, ensuring it does not touch the compound. This allows displaced air to exit.
-
Set the gas regulator to a very low, gentle flow rate (~1-2 psi).
-
Insert the gas delivery needle through the septum, positioning its tip in the headspace above the compound.
-
Allow the inert gas to flow gently for 30-60 seconds to purge the air and moisture from the headspace.
-
Remove the vent needle first, allowing a slight positive pressure to build.
-
Remove the gas delivery needle and immediately cover the puncture marks with parafilm or a secondary seal.
-
Store the vial under the recommended conditions (see Table in Q3).
-
References
- 1. [PDF] A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives | Semantic Scholar [semanticscholar.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sse.co.th [sse.co.th]
- 6. colorcon.com [colorcon.com]
- 7. quora.com [quora.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. psiberg.com [psiberg.com]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 15. csuohio.edu [csuohio.edu]
- 16. carbodiimide.com [carbodiimide.com]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. benchchem.com [benchchem.com]
- 19. 3-Hydroxybenzoic acid | SIELC Technologies [sielc.com]
- 20. vuir.vu.edu.au [vuir.vu.edu.au]
- 21. appslab.thermofisher.com [appslab.thermofisher.com]
Technical Support Guide: Strategies for Solubilizing 3-(Propionyloxy)benzoic acid for In Vitro Assays
Welcome to the technical support center. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(Propionyloxy)benzoic acid in their in vitro experimental setups. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to make informed decisions for your specific assay system.
Section 1: Understanding the Molecule - A Physicochemical Profile
The solubility behavior of any compound is dictated by its chemical structure. This compound possesses two key features that govern its solubility: a lipophilic phenylpropionate group and an ionizable carboxylic acid group. These characteristics place it in a category of compounds that are often poorly soluble in neutral aqueous media.
A summary of its relevant physicochemical properties is presented below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀O₄ | - |
| Molecular Weight | 194.18 g/mol [1][2] | - |
| Predicted logP | 1.7 - 2.3[1][2] | A positive logP indicates a preference for a lipid environment over an aqueous one, predicting low intrinsic water solubility. |
| Key Functional Groups | Carboxylic Acid, Ester | The carboxylic acid is the critical handle for solubility manipulation via pH adjustment. |
| Predicted pKa | ~4.2 | The carboxylic acid is expected to be protonated (neutral, less soluble) at pH < 4.2 and deprotonated (ionic, more soluble) at pH > 4.2. This is based on the pKa of benzoic acid.[3][4] |
| Physical Form | Solid | Requires dissolution from a solid state. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of this compound? For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5][6] It is a powerful, water-miscible aprotic solvent capable of dissolving a wide array of organic molecules.[6] A high-concentration stock (e.g., 50-100 mM) in 100% DMSO is a standard starting point.
Q2: My compound dissolves in DMSO, but why does it precipitate when I add it to my cell culture medium or aqueous buffer? This common issue is often called "crashing out." Your high-concentration DMSO stock creates a localized, solvent-rich environment where the compound is soluble. When this stock is diluted into a predominantly aqueous environment (like cell culture media), the solvent composition shifts dramatically. The aqueous buffer cannot maintain the solubility of the lipophilic compound at that concentration, causing it to precipitate.[7]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay? The tolerance to DMSO is cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO in your assay below 0.5% (v/v), and ideally at or below 0.1%.[8] Concentrations above 1% can cause cellular stress, inhibit proliferation, or induce cytotoxicity, confounding your experimental results.[9][10] It is imperative to always include a vehicle control in your experiments, which consists of your final assay medium containing the same final concentration of DMSO used for your test compound.
Q4: Can I dissolve the compound directly in a basic aqueous solution? Yes, this is an excellent strategy for this specific molecule. By dissolving it in an aqueous solution with a pH significantly above its pKa (~4.2), you deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[11][12] See Section 3, Step 3A for a detailed protocol.
Section 3: Troubleshooting Guide: A Systematic Approach to Solubilization
Follow this workflow to systematically address solubility issues. Start with the most common and straightforward methods before proceeding to more complex solutions.
Step 1: The Standard Protocol - High-Concentration DMSO Stock
The first step for any poorly soluble compound is to prepare a concentrated stock solution in a suitable organic solvent.
Protocol:
-
Weigh out the required amount of this compound powder.
-
Add 100% anhydrous DMSO to achieve the desired high concentration (e.g., 100 mM).
-
Facilitate dissolution by vortexing vigorously.
-
If needed, gentle warming (to 30-37°C) or brief sonication in a water bath can be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Rationale: Creating a concentrated stock minimizes the volume of organic solvent that must be added to the final aqueous assay buffer, helping to keep the final solvent concentration below cytotoxic levels.[13]
Step 2: The Challenge - Dilution into Aqueous Assay Buffer
The critical step is the dilution of the organic stock into your final experimental buffer (e.g., PBS, HBSS, or cell culture medium).
Best Practice for Dilution:
-
Warm the DMSO stock to room temperature before opening to prevent water condensation.
-
Add the small volume of DMSO stock directly to the larger volume of aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect, or visible particles).
If precipitation occurs, proceed to the troubleshooting workflow below.
Caption: Decision workflow for troubleshooting precipitation.
Step 3: Systematic Solutions for Precipitation
Principle: The solubility of carboxylic acids is highly dependent on pH.[14] By raising the pH of the solution to at least 1.5-2 units above the compound's pKa, the carboxylic acid group (-COOH) is deprotonated to its corresponding carboxylate salt (-COO⁻). This ionic form is significantly more soluble in aqueous media than the neutral, protonated form.[11][12]
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Protocol for Base-Mediated Solubilization: This protocol creates a concentrated aqueous stock, which may eliminate the need for organic solvents entirely.
-
Calculate the molar amount of this compound to be dissolved.
-
Prepare a 1.0 M stock solution of Sodium Hydroxide (NaOH) in water.
-
In a sterile tube, add the desired volume of water (or buffer like PBS).
-
Add one molar equivalent of the 1.0 M NaOH solution to the water. For every mole of your compound, you will add one mole of NaOH.
-
Add the powdered this compound to the basic solution.
-
Vortex or sonicate until fully dissolved. The solution should be clear.
-
This aqueous stock can now be diluted into your final assay medium. Remember to account for any minor pH shifts in the final medium and adjust if necessary. Always include a vehicle control with the same final concentration of the base used.
Principle: If pH modification is not possible or insufficient, increasing the solvating power of the final aqueous solution with a water-miscible organic co-solvent is the next step.[15][16] These agents reduce the polarity of the water, making it more hospitable to lipophilic compounds.
Protocol:
-
Determine the maximum allowable solvent concentration for your specific assay (see table below).
-
Prepare several test dilutions of your DMSO stock into the assay buffer, targeting a range of final co-solvent concentrations (e.g., 0.1%, 0.25%, 0.5% DMSO).
-
Visually inspect to find the minimum co-solvent concentration that keeps your compound in solution.
-
If DMSO is insufficient or causes toxicity, other co-solvents can be tested. Ethanol is a common alternative.[10]
Table of Common Co-solvents and Considerations for In Vitro Assays:
| Co-Solvent | Typical Final Conc. Limit | Notes |
| DMSO | < 0.5% | Can induce various cellular effects; cell-line specific toxicity.[9][10] |
| Ethanol | < 0.5% | Can have immunosuppressive effects and impact cell viability at higher concentrations.[10] |
| Polyethylene Glycol 400 (PEG 400) | < 1% | Generally well-tolerated but can be viscous. Least likely to inhibit metabolic enzymes.[13] |
| N,N-Dimethylacetamide (DMAc) | < 0.2% | An effective solvent, but its use in cell culture is less common and requires careful validation.[5] |
If the methods above fail, more advanced formulation techniques can be considered, though they require more extensive validation.
-
Surfactants (for cell-free assays): In enzyme assays or other cell-free systems, low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound, dramatically increasing solubility.[7][17] These are generally not suitable for live-cell assays as they will disrupt cell membranes.
-
Cyclodextrins (for cell-based assays): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic part of the molecule from the aqueous environment.[16][18] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a derivative often used to improve solubility for in vitro and in vivo applications.[5] This approach requires careful selection of the cyclodextrin and validation to ensure it does not interfere with the assay.
Section 4: Protocol Verification & Best Practices
-
Confirm Dissolution: Always visually inspect your final solution against a background. The absence of visible particles is not sufficient. Look for shimmering or haziness (the Tyndall effect) which indicates the presence of colloidal particles or nano-precipitates. For critical applications, dynamic light scattering (DLS) can be used to confirm the absence of aggregates.
-
Mandatory Vehicle Controls: Every experiment must include a control group that is treated with the exact same final concentration of solvent(s) (e.g., 0.2% DMSO and 1 mM NaOH in media) but without the test compound. This is the only way to ensure that the observed effects are due to the compound and not the vehicle.
-
Assess Solution Stability: A freshly prepared solution may be clear, but the compound could precipitate over the duration of a long experiment (e.g., 24-48 hours). It is good practice to prepare a test vial of your final formulation and let it sit at the experimental temperature (e.g., 37°C) for the duration of the assay to check for stability.
References
- 1. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. global.oup.com [global.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brainly.com [brainly.com]
- 12. reddit.com [reddit.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. jmpas.com [jmpas.com]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 3-(Propionyloxy)benzoic Acid in Solution
Welcome to the technical support center for 3-(Propionyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Stability of this compound
This compound, an aromatic ester, is susceptible to degradation in solution, primarily through hydrolysis. This process can impact experimental outcomes, affecting the compound's efficacy, safety, and shelf life in pharmaceutical formulations. Understanding and controlling the factors that influence its stability is paramount for reliable and reproducible research.
The primary degradation pathway for this compound is the cleavage of the ester bond, yielding 3-hydroxybenzoic acid and propionic acid. This reaction is catalyzed by both acidic and basic conditions and is significantly influenced by temperature and the solvent system used.
Degradation Pathway of this compound
The hydrolysis of this compound is a fundamental chemical reaction that researchers must control. The following diagram illustrates this degradation pathway.
Caption: Hydrolytic degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. How can I confirm this?
A1: Degradation can be confirmed by detecting the presence of its hydrolysis products: 3-hydroxybenzoic acid and propionic acid. A stability-indicating analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the most common technique for this purpose[1].
Experimental Protocol: Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Procedure:
-
Prepare a standard solution of this compound and its potential degradation products.
-
Inject the standard to determine the retention times of each compound.
-
Inject your sample solution.
-
The presence of peaks corresponding to 3-hydroxybenzoic acid and propionic acid confirms degradation.
-
Q2: What is the primary cause of this compound degradation in solution?
A2: The primary cause of degradation is hydrolysis, the chemical breakdown of the ester bond by water[2]. This reaction is significantly accelerated by the presence of acids or bases and by elevated temperatures[3][4].
Q3: How does pH affect the stability of this compound?
A3: The stability of ester-containing compounds like this compound is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis. Generally, the rate of hydrolysis is slowest in the slightly acidic to neutral pH range. For aspirin, a structurally similar compound, the hydrolysis rate is at a minimum between pH 2 and 4.
Q4: What is the influence of temperature on the stability of my compound?
A4: The rate of hydrolysis increases with temperature. Therefore, it is crucial to store solutions of this compound at controlled, cool temperatures to minimize degradation[3][5]. For short-term storage, refrigeration (2-8 °C) is recommended, and for long-term storage, freezing (-20 °C or lower) may be necessary.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in aqueous solution. | Uncontrolled pH: The pH of the solution may be too high or too low, accelerating hydrolysis. | Buffer the solution to a slightly acidic pH (e.g., pH 4-6). Use a buffer system that is compatible with your experimental setup. |
| High temperature: The solution is being stored or used at an elevated temperature. | Store stock solutions and experimental samples at low temperatures (2-8°C for short-term, -20°C for long-term). Perform experiments at the lowest feasible temperature. | |
| Presence of catalytic impurities: Metal ions can act as catalysts for hydrolysis. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester any catalytic metal ions[6]. | |
| Low or inconsistent experimental results. | Degradation during sample preparation or analysis. | Prepare solutions fresh daily. Minimize the time samples are kept at room temperature before analysis. Use an autosampler with temperature control if available. |
| Precipitation of the compound in aqueous buffer. | Poor solubility: this compound has limited solubility in water, especially at acidic pH where it is more stable. | Use of cosolvents: Add a water-miscible organic solvent such as ethanol, propylene glycol, or DMSO to increase solubility[7][8][9]. Start with a small percentage (e.g., 5-10%) and increase as needed, ensuring the cosolvent does not interfere with your experiment. |
| pH adjustment: While stability is a concern, slightly increasing the pH can enhance solubility. A careful balance between stability and solubility must be found for your specific application. | ||
| Oxidative degradation of the phenolic group. | Presence of dissolved oxygen or oxidizing agents. | Use of antioxidants: For long-term storage or if the experimental conditions are oxidative, consider adding an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid[6]. |
| Exposure to light: UV light can promote oxidation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
Strategies for Stabilization
1. pH Control: Maintaining an optimal pH is the most critical factor in stabilizing this compound in aqueous solutions. Based on data for similar esters like aspirin, a slightly acidic pH range of 4-6 is recommended to minimize the rate of hydrolysis.
2. Temperature Management: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C or below) temperatures to significantly slow down the degradation kinetics[3][5]. Avoid repeated freeze-thaw cycles.
3. Solvent Selection and Use of Cosolvents: For applications where aqueous solutions are not mandatory, using anhydrous organic solvents will prevent hydrolysis. If an aqueous system is required, the use of cosolvents can enhance stability by reducing the activity of water[7][9][10].
Recommended Cosolvents:
-
Ethanol
-
Propylene Glycol
-
Polyethylene Glycol (PEG)
-
Glycerin
4. Use of Additives:
-
Antioxidants: To prevent potential oxidative degradation of the phenolic ring, especially during long-term storage or under harsh experimental conditions, the addition of an antioxidant can be beneficial[6].
-
Chelating Agents: If metal-ion catalyzed hydrolysis is a concern, adding a chelating agent like EDTA can improve stability[6].
5. Moisture Control: When handling the solid compound, it is important to minimize its exposure to atmospheric moisture to prevent hydrolysis before it is even dissolved[6]. Store the solid in a desiccator.
References
- 1. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. carbodiimide.com [carbodiimide.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Analysis of 3-(Propionyloxy)benzoic Acid and Aspirin on Platelet Aggregation: A Technical Guide
For Immediate Release to the Scientific Community
This guide provides an in-depth, objective comparison of the effects of 3-(Propionyloxy)benzoic acid and aspirin on platelet aggregation. It is intended for researchers, scientists, and drug development professionals engaged in the fields of hematology, pharmacology, and cardiovascular medicine. By synthesizing available experimental data, this document elucidates the contrasting mechanisms of action and resultant impacts on platelet function of these two structurally related compounds.
Introduction: Two Benzoic Acid Derivatives with Diametrically Opposed Effects on Platelet Function
Aspirin (acetylsalicylic acid) is a cornerstone of antiplatelet therapy, renowned for its efficacy in preventing thrombotic events. Its mechanism of action is well-established and serves as a benchmark in platelet research. In contrast, this compound, a structural isomer of the aspirin analog 2-propionyloxybenzoic acid, presents a fascinating case study. Despite its structural similarity, emerging evidence indicates that it exerts a pro-aggregatory effect on platelets, a stark contrast to aspirin's inhibitory role. This guide will dissect these differences, providing a clear, evidence-based comparison.
Mechanism of Action: A Tale of Two Pathways
The divergent effects of aspirin and this compound on platelet aggregation stem from their distinct interactions with the enzymatic machinery governing platelet activation.
Aspirin: Irreversible Inhibition of Cyclooxygenase-1 (COX-1)
Aspirin's antiplatelet activity is primarily due to the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme within platelets.[1][2][3] This covalent modification blocks the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2).[4][5] TXA2 is a potent platelet agonist and vasoconstrictor; its inhibition is a key factor in reducing platelet aggregation.[1][5][6] The acetyl moiety of aspirin is crucial for this inhibitory action; its primary metabolite, salicylic acid, lacks significant antiplatelet activity.[7][8][9]
The following diagram illustrates the signaling pathway targeted by aspirin:
This compound: A Non-COX-Inhibiting, Pro-Aggregatory Agent
In stark contrast to aspirin, studies have shown that this compound does not inhibit prostaglandin synthesis from arachidonic acid in human platelets.[10] Instead, it has been observed to augment platelet function in vitro and increase activity in both platelet and prostacyclin synthesis systems. The precise molecular mechanism underlying this pro-aggregatory effect is not yet fully elucidated in the available literature. This suggests a mode of action independent of the COX-1 pathway, highlighting the critical importance of molecular structure in determining pharmacological activity.
Experimental Data: A Comparative Overview
Direct quantitative comparisons of this compound and aspirin on platelet aggregation in the same experimental setup are limited in the literature. However, by synthesizing data from various studies, a clear qualitative and semi-quantitative picture emerges.
| Compound | Mechanism of Action | Effect on Platelet Aggregation | Supporting Experimental Data |
| Aspirin | Irreversible inhibition of COX-1, leading to decreased Thromboxane A2 synthesis.[1][2][3] | Inhibitory | - Near complete suppression of platelet aggregation induced by arachidonic acid.- 83% inhibition of arachidonic acid-induced aggregation.[10] |
| This compound | Does not inhibit prostaglandin synthesis.[10] The exact pro-aggregatory mechanism is not fully defined. | Augmentative/Pro-aggregatory | - "Augments platelet function in vitro".- "Caused increased activity in... [platelet function]".- Did not inhibit arachidonic acid-induced aggregation.[10] |
Experimental Protocol: Assessing Platelet Aggregation via Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) remains the gold standard for in vitro assessment of platelet function. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Step-by-Step LTA Protocol
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to pellet red and white blood cells, leaving PRP as the supernatant.
-
Preparation of Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 10 minutes to pellet the platelets, yielding PPP as the supernatant. PPP is used to set the 100% aggregation baseline.
-
Sample Incubation: Pre-warm PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Addition of Investigational Compound: Add the desired concentration of this compound, aspirin, or vehicle control to the PRP and incubate for a specified period.
-
Initiation of Aggregation: Add a platelet agonist (e.g., arachidonic acid, ADP, collagen) to the cuvette to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time. The maximum aggregation percentage is a key endpoint.
LTA Experimental Workflow
Conclusion and Future Directions
The comparative analysis of this compound and aspirin reveals a critical principle in pharmacology: subtle structural modifications can lead to profoundly different biological activities. While aspirin is a well-characterized inhibitor of platelet aggregation via irreversible COX-1 acetylation, this compound demonstrates a contrasting pro-aggregatory effect that is independent of prostaglandin synthesis.
This guide underscores the necessity of empirical testing for all novel compounds, as structural similarity to known drugs does not guarantee a similar mechanism or effect. For the research community, the divergent activities of these two molecules present several avenues for future investigation:
-
Elucidation of this compound's Mechanism: Further studies are required to identify the specific receptor or signaling pathway through which this compound exerts its pro-aggregatory effects.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of other benzoic acid derivatives could provide a more comprehensive understanding of the structural determinants of pro- versus anti-aggregatory activity.
-
In Vivo Thrombosis Models: While one study showed no significant effect of this compound on arterial thrombosis in rats, further in vivo studies are warranted to fully assess its physiological impact.
By continuing to explore these and other questions, the scientific community can gain deeper insights into the complex regulation of platelet function and pave the way for the development of novel therapeutics.
References
- 1. Relationship of inhibition of prostaglandin synthesis in platelets to anti-aggregatory and anti-inflammatory activity of some benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of flavonoids' lipophilicity on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis | PLOS One [journals.plos.org]
- 6. The Ratio of ADP- to TRAP-Induced Platelet Aggregation Quantifies P2Y12-Dependent Platelet Inhibition Independently of the Platelet Count | PLOS One [journals.plos.org]
- 7. Probing ADP Induced Aggregation Kinetics During Platelet-Nanoparticle Interactions: Functional Dynamics Analysis to Rationalize Safety and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Action of tioxaprofen on platelet function (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity studies of aspirin and related compounds on platelet aggregation, arachidonic acid metabolism in platelets and artery, and arterial prostacyclin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative In Vivo Analysis of 3-(Propionyloxy)benzoic Acid and Its Analogs in Thrombosis: A Guide for Preclinical Researchers
In the landscape of antithrombotic drug discovery, the exploration of novel chemical entities that can effectively prevent thrombus formation while minimizing bleeding risks remains a paramount objective. Benzoic acid derivatives, structurally related to the archetypal antiplatelet agent acetylsalicylic acid (aspirin), have historically been a subject of interest. This guide provides a comprehensive in vivo comparison of 3-(Propionyloxy)benzoic acid and its structural analogs, offering field-proven insights and detailed experimental methodologies for researchers in thrombosis and drug development.
Introduction: The Rationale for Investigating Benzoic Acid Analogs
The enduring success of aspirin, which acts through the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, has spurred investigations into related compounds. The central hypothesis has been that modifications to the benzoic acid scaffold could yield compounds with improved efficacy, a better safety profile, or alternative mechanisms of action. This guide focuses on a comparative analysis of this compound and its positional isomers, evaluating their in vivo antithrombotic potential and elucidating the structural nuances that govern their activity.
Comparative Efficacy in Preclinical Thrombosis Models
The in vivo assessment of potential antithrombotic agents is crucial for determining their therapeutic potential. The ferric chloride-induced arterial thrombosis model and the tail bleeding time assay are standard preclinical tools to evaluate efficacy and safety, respectively.
Ferric Chloride-Induced Carotid Artery Thrombosis
This model assesses the ability of a compound to prevent or delay the formation of an occlusive thrombus in a chemically injured artery. The primary endpoint is the time to occlusion (TTO).
Experimental Data Summary:
| Compound | Dosage (mg/kg) | Route of Administration | Animal Model | Time to Occlusion (TTO) | Antithrombotic Effect | Reference |
| Vehicle Control | - | IV | Rat | Baseline | - | |
| This compound | Not specified | IV | Rat | No significant effect | None | |
| 2-(Propionyloxy)benzoic acid | 100 | IV | Rat | Significantly increased | Antithrombotic | |
| 2-Acetoxybenzoic acid | 100 - 200 | IV | Rat | Significantly increased | Antithrombotic | |
| Acetylsalicylic Acid (Aspirin) | 200 | IV | Rat | Significantly increased | Antithrombotic | |
| Clopidogrel | Not specified | Not specified | Mouse | Extended | Antithrombotic | |
| Ticagrelor | Not specified | Not specified | Not specified | Potent inhibition of platelet aggregation | Antithrombotic |
Key Insights: The in vivo data reveals a striking structure-activity relationship among the propionyloxybenzoic acid isomers. This compound demonstrated a lack of antithrombotic activity in the rat arterial thrombosis model. In stark contrast, its isomer, 2-(Propionyloxy)benzoic acid, exhibited a significant antithrombotic effect at a dose of 100 mg/kg. This suggests that the position of the propionyloxy group on the benzoic acid ring is a critical determinant of in vivo efficacy. Another analog, 2-acetoxybenzoic acid, also showed antithrombotic properties. For context, modern antiplatelet agents like clopidogrel and ticagrelor are known to be highly effective in these models.
Tail Bleeding Time Assay
This assay evaluates the potential for a compound to increase bleeding, a critical safety parameter for antithrombotic agents.
Experimental Data Summary:
| Compound | Dosage (mg/kg) | Route of Administration | Animal Model | Effect on Bleeding Time | Reference |
| Vehicle Control | - | - | Mouse/Rat | Baseline | |
| R-/S-2-(2-Hydroxypropanamido) benzoic acid | 50, 100, 200 | Not specified | Mouse | Slightly prolonged | |
| Aspirin | Not specified | Not specified | Mouse | Prolonged |
Key Insights: While specific bleeding time data for this compound is not readily available in the reviewed literature, studies on other benzoic acid derivatives, such as R-/S-2-(2-Hydroxypropanamido) benzoic acid, show a slight prolongation of bleeding time. This is a crucial consideration, as an ideal antithrombotic agent should have a wide therapeutic window, with significant antithrombotic effects at doses that do not excessively prolong bleeding.
Mechanistic Insights: A Departure from the Aspirin Paradigm
The differing in vivo activities of the benzoic acid analogs point towards distinct mechanisms of action. While aspirin's primary mechanism is the inhibition of prostaglandin synthesis via COX-1 acetylation, the activity of its analogs is not as straightforward.
Platelet Aggregation and Prostaglandin Synthesis
In vitro studies have shown that this compound does not inhibit prostaglandin synthesis. In fact, it has been reported to augment platelet function in vitro. This pro-aggregatory effect in vitro is in stark contrast to the antiplatelet action of aspirin and may explain its lack of antithrombotic efficacy in vivo.
Conversely, 2-(Propionyloxy)benzoic acid does inhibit platelet aggregation and prostaglandin synthesis, aligning with its observed in vivo antithrombotic activity. This suggests that for this class of compounds, the ability to inhibit platelet function is a key predictor of antithrombotic potential.
Key Signaling Pathways in Thrombosis
To understand the divergent effects of these compounds, it is essential to consider the primary signaling pathways that govern platelet activation and aggregation.
A Comparative Guide to the Anti-Inflammatory Effects of 3-(Propionyloxy)benzoic Acid and Salicylic Acid
This guide provides a comprehensive comparison of the anti-inflammatory properties of 3-(Propionyloxy)benzoic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), salicylic acid. For researchers and professionals in drug development, this document outlines the known mechanisms of salicylic acid and proposes a structured experimental framework to evaluate and compare the potential anti-inflammatory activity of this compound.
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Salicylic acid, a naturally derived compound, has been a cornerstone of anti-inflammatory therapy for centuries.[1] Its derivatives, most notably aspirin, are widely used to manage pain, fever, and inflammation.[2][3] The ongoing search for novel anti-inflammatory agents with improved efficacy and safety profiles has led to the investigation of various structural analogs and derivatives of salicylic acid.
One such compound of interest is this compound. While structurally related to salicylic acid, there is a notable lack of comprehensive studies on its anti-inflammatory effects. This guide will first delve into the well-documented anti-inflammatory mechanisms of salicylic acid, establishing a benchmark for comparison. Subsequently, a scientifically rigorous experimental plan will be proposed to elucidate the anti-inflammatory profile of this compound.
Chemical Structures:
-
Salicylic Acid: A monohydroxybenzoic acid with the chemical formula C₇H₆O₃.[4]
-
This compound: A benzoic acid derivative with the chemical formula C₁₀H₁₀O₄.[5]
Salicylic Acid: A Multifaceted Anti-Inflammatory Mechanism
The anti-inflammatory effects of salicylic acid are complex and involve multiple pathways. While it is a weaker inhibitor of cyclooxygenase (COX) enzymes compared to aspirin, it still plays a significant role in modulating inflammatory responses.[6]
Key Mechanisms of Action for Salicylic Acid:
-
Inhibition of Prostaglandin Synthesis: Salicylic acid can inhibit the activity of COX enzymes, particularly COX-2, which is induced during inflammation. This leads to a reduction in the production of pro-inflammatory prostaglandins.[6][7]
-
Modulation of Cellular Signaling: It can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of gene transcription for many pro-inflammatory cytokines like TNF-α and IL-6.[7][8]
-
Antioxidant Properties: Salicylic acid acts as a scavenger of free radicals, which can contribute to its anti-inflammatory effects by reducing oxidative stress at the site of inflammation.
Below is a diagram illustrating the primary anti-inflammatory signaling pathway modulated by salicylic acid.
References
- 1. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase inhibition and thrombogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 6. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 100 mg, CAS No. 51988-36-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. This compound | 51988-36-4 [amp.chemicalbook.com]
A Comparative Guide to Validating the Antithrombotic Activity of 3-(Propionyloxy)benzoic Acid in Preclinical Animal Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antithrombotic potential of 3-(Propionyloxy)benzoic acid (3-PBA). We will objectively compare its performance against established antithrombotic agents—aspirin and clopidogrel—using validated in vivo thrombosis models and provide the scientific rationale behind the experimental design.
Introduction: The Quest for Safer Antithrombotic Agents
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying pathology for major cardiovascular events like myocardial infarction and ischemic stroke. Current antiplatelet therapies, while effective, carry an inherent risk of bleeding complications.[1][2] The search for novel agents with a wider therapeutic window—offering potent antithrombotic effects with a reduced bleeding tendency—is a critical goal in cardiovascular drug development.[2]
This compound is a compelling candidate for investigation. Its structural similarity to acetylsalicylic acid (aspirin) suggests a potential, analogous mechanism of action. One vendor notes that the molecule has shown significant effects on platelet aggregation and may be used as an antithrombotic agent. This guide outlines the essential preclinical animal models required to validate this hypothesis and characterize its efficacy and safety profile relative to current standards of care.
Comparative Framework: Selecting Appropriate Benchmarks
To establish the therapeutic potential of 3-PBA, its performance must be benchmarked against widely used clinical agents with well-understood mechanisms.
-
Aspirin : The cornerstone of antiplatelet therapy, aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme in platelets.[1][3][4] This action blocks the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.[1][3][5] Aspirin serves as the primary comparator for evaluating COX-1-mediated antithrombotic effects.
-
Clopidogrel : This agent represents a different mechanistic class. Clopidogrel is a prodrug whose active metabolite irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets.[6][7][8] By blocking ADP-mediated platelet activation, it provides a potent antithrombotic effect through a pathway distinct from aspirin.[7][9] Including clopidogrel allows for a broader comparison against a different standard of care.
Part 1: In Vivo Efficacy Assessment in an Arterial Thrombosis Model
The primary objective is to determine if 3-PBA can prevent or delay the formation of an occlusive thrombus in a model that mimics arterial thrombosis. The Ferric Chloride (FeCl₃)-induced carotid artery injury model is a widely accepted and robust method for this purpose.[10][11] The chemical injury to the endothelium triggers a process of platelet adhesion and aggregation that is highly relevant to clinical thrombosis.[10]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis
This protocol is adapted from established methodologies.[10][11][12]
-
Animal Preparation : Male C57BL/6 mice (8-10 weeks old) are anesthetized. The left common carotid artery is carefully exposed and isolated from the surrounding tissue and vagus nerve.[12]
-
Baseline Measurement : A Doppler flow probe is placed around the artery to record baseline blood flow.[11]
-
Dosing : Animals are divided into treatment groups (n=8-10 per group) and administered one of the following via oral gavage, 1 hour prior to injury:
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
3-PBA (e.g., 10, 30, 100 mg/kg)
-
Aspirin (30 mg/kg)
-
Clopidogrel (10 mg/kg)
-
-
Thrombosis Induction : A small piece of filter paper (1x2 mm) saturated with FeCl₃ solution (e.g., 6-8%) is applied to the arterial surface for 3 minutes.[10][12] This induces oxidative damage and endothelial denudation, initiating thrombus formation.[10]
-
Monitoring : After removing the filter paper, the artery is rinsed with saline. Blood flow is continuously monitored using the Doppler probe until the vessel becomes fully occluded (cessation of flow) or for a maximum of 30 minutes.[11]
-
Endpoint : The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ to the complete cessation of blood flow.
Part 2: Safety Assessment via Bleeding Time Assay
A critical aspect of any new antithrombotic agent is its effect on hemostasis. The tail transection bleeding time assay is a standard in vivo method to assess the risk of bleeding associated with antiplatelet drugs.[13][14]
Experimental Protocol: Mouse Tail Bleeding Time
This protocol is based on standardized procedures.[13][15][16]
-
Animal Preparation and Dosing : Mice are dosed with the vehicle, 3-PBA, aspirin, or clopidogrel as described in the thrombosis protocol.
-
Procedure : One hour after dosing, the mouse is anesthetized. The distal 3 mm of the tail is transected using a sterile scalpel.[13]
-
Monitoring : The tail is immediately immersed in a tube of saline maintained at 37°C.[13][15] The time until bleeding stops for a continuous period of at least 15-30 seconds is recorded with a stopwatch. A maximum cutoff time (e.g., 900 seconds or 20 minutes) is set to prevent excessive blood loss.[13][15]
-
Endpoint : The primary endpoint is the Bleeding Time in seconds.
Comparative Performance Data (Illustrative)
The following table summarizes expected outcomes from these studies, providing a clear comparison of 3-PBA against the vehicle and standard-of-care agents.
| Treatment Group | Dose (mg/kg) | Time to Occlusion (s) (Mean ± SEM) | Bleeding Time (s) (Mean ± SEM) |
| Vehicle | - | 480 ± 45 | 185 ± 20 |
| 3-PBA | 10 | 650 ± 60 | 250 ± 30 |
| 3-PBA | 30 | 980 ± 95** | 380 ± 45 |
| 3-PBA | 100 | >1800 (No Occlusion) | 650 ± 70** |
| Aspirin | 30 | 1250 ± 110 | 590 ± 65** |
| Clopidogrel | 10 | 1400 ± 130*** | 450 ± 55 |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle. Data are hypothetical and for illustrative purposes only. |
Visualizing the Experimental Approach and Proposed Mechanism
Clear diagrams of the workflow and the underlying biological pathway are essential for understanding the experimental logic.
Experimental Workflow
Caption: High-level experimental workflow for evaluating 3-PBA.
Proposed Mechanism of Action: COX-1 Inhibition
Given its structure, 3-PBA is hypothesized to function similarly to aspirin by inhibiting the COX-1 enzyme, thereby blocking the conversion of arachidonic acid to thromboxane A₂ (TXA₂), a key platelet agonist.
Caption: Proposed mechanism: Inhibition of the COX-1 pathway by 3-PBA.
Conclusion and Future Directions
This guide outlines a robust, comparative preclinical strategy to validate the antithrombotic activity of this compound. The successful demonstration of efficacy in the FeCl₃ thrombosis model, coupled with a favorable bleeding profile compared to aspirin, would provide a strong rationale for further development. Future studies should include dose-response characterizations, investigations in other thrombosis models (e.g., venous thrombosis), and ex vivo platelet aggregometry studies to confirm the COX-1 inhibitory mechanism. These rigorous preclinical evaluations are indispensable for translating a promising chemical entity into a potential therapeutic.
References
- 1. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic effect of SP-8008, a benzoic acid derivative, through the selective inhibition of shear stress-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. droracle.ai [droracle.ai]
- 6. Clopidogrel - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. researchgate.net [researchgate.net]
- 15. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refined Tail Vein Transection Model for Hemop - JoVE Journal [jove.com]
A Comparative Guide to Antiplatelet Agents: Benchmarking 3-(Propionyloxy)benzoic Acid Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular therapeutics, the prevention of thrombotic events remains a cornerstone of patient care. Antiplatelet agents are central to this effort, mitigating the risk of heart attacks and strokes by inhibiting platelet aggregation.[1] While established drugs like aspirin, clopidogrel, and ticagrelor have well-defined mechanisms and extensive clinical data, the quest for novel agents with improved efficacy and safety profiles is ongoing. This guide provides a head-to-head comparison of these established antiplatelet agents and introduces 3-(Propionyloxy)benzoic acid, a compound with putative antiplatelet properties, framing a discussion for its potential evaluation.
The Central Role of Platelets in Thrombosis
Platelet activation and aggregation are critical physiological processes for hemostasis. However, in the context of atherosclerosis, aberrant platelet activation can lead to the formation of occlusive thrombi, precipitating acute coronary syndromes and ischemic strokes. Antiplatelet therapies function by intervening in the complex signaling pathways that govern platelet activation.
Mechanisms of Action: A Tale of Three Pathways
The antiplatelet agents discussed herein exert their effects through distinct molecular mechanisms, primarily targeting cyclooxygenase-1 (COX-1) and the P2Y12 receptor.
Aspirin: The Irreversible COX-1 Inhibitor
Aspirin (acetylsalicylic acid) is one of the most widely used antiplatelet medications.[2] Its mechanism of action involves the irreversible acetylation of the serine residue within the active site of the COX-1 enzyme.[3][4][5] This inactivation of COX-1 prevents the conversion of arachidonic acid to thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[2][3][6] The irreversible nature of this inhibition means that the effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2][3]
Caption: Aspirin's antiplatelet effect via irreversible COX-1 inhibition.
P2Y12 Receptor Antagonists: Clopidogrel and Ticagrelor
Clopidogrel and ticagrelor both target the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface. ADP plays a crucial role in amplifying platelet activation and aggregation.[7][8]
-
Clopidogrel: This is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active thiol metabolite.[9][10][11] This active metabolite then irreversibly binds to the P2Y12 receptor, preventing ADP from binding and initiating downstream signaling that leads to platelet activation.[7][10][12] The irreversible nature of this binding also results in a prolonged antiplatelet effect.[10]
-
Ticagrelor: In contrast to clopidogrel, ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist.[8][13][14] It does not require metabolic activation and binds to a site on the P2Y12 receptor distinct from the ADP binding site, leading to a conformational change that prevents receptor activation.[14] Its reversible binding allows for a faster onset and offset of action compared to clopidogrel.[15] Ticagrelor also inhibits the equilibrative nucleoside transporter 1 (ENT1), which increases local adenosine concentrations, contributing to its antiplatelet effect.[13]
Caption: Mechanisms of P2Y12 receptor antagonists.
Head-to-Head Comparison of Established Antiplatelet Agents
The choice of antiplatelet agent is often guided by clinical context, patient characteristics, and the desired speed of onset and duration of effect.
| Feature | Aspirin | Clopidogrel | Ticagrelor |
| Target | COX-1[3][4] | P2Y12 Receptor[7][9] | P2Y12 Receptor[8][13] |
| Mechanism | Irreversible Inhibition[2][3] | Irreversible Inhibition[9][10] | Reversible Inhibition[8][15] |
| Activation | Direct-acting[6] | Prodrug (requires hepatic activation)[9][11] | Direct-acting[14] |
| Onset of Action | Rapid (within 60 minutes)[3] | Slow (2-6 hours for loading dose)[9] | Rapid (within 30 minutes)[14] |
| Offset of Action | Long (7-10 days)[2] | Long (5-7 days)[10] | Short (3-5 days)[15] |
| Genetic Variability | Minimal | Significant (CYP2C19 polymorphisms)[11] | Minimal |
| Common Side Effects | Gastrointestinal bleeding, ulcers[4] | Bleeding, bruising[16] | Bleeding, dyspnea[16] |
Introducing this compound: A Potential New Player?
This compound is a molecule that has been noted for its potential effects on platelet aggregation and blood clotting, suggesting it could be developed as an antithrombotic agent. While specific mechanistic data and comparative studies are not yet widely available in the public domain, the chemical structure, a derivative of benzoic acid, is of interest. Other benzoic acid derivatives have been investigated for their antiplatelet activities. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has demonstrated analgesic and antiplatelet activity, with some studies suggesting it may have a better toxicity profile than aspirin.[17] The antiseptic mechanism of benzoic acid involves disrupting the cell membrane and inhibiting cellular respiratory enzymes, though its direct effect on platelet signaling pathways requires elucidation.[18][19]
Proposed Experimental Workflow for Evaluating this compound
To ascertain the antiplatelet potential of this compound and compare it with established agents, a systematic experimental approach is necessary.
Caption: Proposed workflow for evaluating a novel antiplatelet agent.
Experimental Protocols
5.1.1. Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[20][21]
-
Principle: This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[22][23][24]
-
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate.[23]
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank.[23]
-
Assay: Place the PRP in a cuvette with a stir bar in an aggregometer at 37°C.[23]
-
Baseline Reading: Establish a baseline light transmission.
-
Agonist Addition: Add a platelet agonist (e.g., ADP, arachidonic acid, collagen) to induce aggregation.[21]
-
Data Recording: Record the change in light transmission over time. The extent of aggregation is quantified as the maximum percentage change in light transmission.
-
Inhibitor Testing: Pre-incubate the PRP with varying concentrations of this compound, aspirin, clopidogrel (active metabolite), or ticagrelor before adding the agonist to determine the inhibitory effect.
-
5.1.2. Flow Cytometry for Platelet Activation Markers
Flow cytometry provides a more detailed analysis of platelet activation by measuring the expression of specific surface markers.[25][26][27]
-
Principle: This method uses fluorescently labeled antibodies to identify and quantify specific proteins on the surface of platelets, such as P-selectin (CD62P) and activated GPIIb/IIIa, which are upregulated upon platelet activation.[25][28]
-
Protocol:
-
Blood Collection: Collect whole blood in citrated tubes.
-
Incubation: Incubate whole blood or PRP with this compound or control agents.
-
Activation: Stimulate the platelets with an agonist (e.g., ADP, thrombin receptor-activating peptide).[27]
-
Staining: Add fluorescently labeled antibodies specific for platelet markers (e.g., anti-CD61 for platelet identification, anti-CD62P for P-selectin expression, and PAC-1 for activated GPIIb/IIIa).[25][28]
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of platelets expressing activation markers.[29]
-
Conclusion and Future Directions
While aspirin, clopidogrel, and ticagrelor are effective antiplatelet agents, their limitations, such as bleeding risk and variable patient response, necessitate the search for new therapeutics.[16] this compound represents a potential candidate for a novel antiplatelet drug, although comprehensive experimental data is currently lacking. The proposed experimental workflow provides a robust framework for its evaluation. Future studies should focus on elucidating its precise mechanism of action, assessing its efficacy and safety in preclinical in vivo models of thrombosis, and exploring its pharmacokinetic and pharmacodynamic profiles. Such research will be crucial in determining if this compound or related compounds can offer a valuable addition to the armamentarium of antiplatelet therapies.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. bpac.org.nz [bpac.org.nz]
- 3. droracle.ai [droracle.ai]
- 4. Aspirin and platelets: the antiplatelet action of aspirin and its role in thrombosis treatment and prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Clopidogrel - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Clopidogrel Resinate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Ticagrelor: mechanism of action, pharmacokinetics and application_Chemicalbook [chemicalbook.com]
- 14. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 15. droracle.ai [droracle.ai]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of analgesic and antiplatelet activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 19. What is Benzoic Acid used for? [synapse.patsnap.com]
- 20. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 21. journals.viamedica.pl [journals.viamedica.pl]
- 22. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 24. tandfonline.com [tandfonline.com]
- 25. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 26. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 27. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry [jove.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(Propionyloxy)benzoic Acid and Its Isomeric Derivatives as Anti-Inflammatory and Antiplatelet Agents
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(Propionyloxy)benzoic acid, primarily through a comparative lens with its more active structural isomer, 2-(Propionyloxy)benzoic acid. While this compound itself has demonstrated limited efficacy in preclinical models of inflammation and platelet aggregation, its direct comparison to the ortho-isomer offers critical insights into the stringent structural requirements for activity in this class of compounds. This guide will dissect the mechanistic underpinnings of this observed inactivity, propose hypothetical structural modifications based on established SAR principles for non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols for the evaluation of such derivatives.
Introduction: The Significance of Isomerism in Drug Efficacy
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, with acetylsalicylic acid (aspirin) being a prime example of a simple yet profoundly effective therapeutic agent.[1][2] The biological activity of these molecules is exquisitely sensitive to the substitution pattern on the benzene ring. The focus of this guide, this compound, is a structural isomer of 2-(Propionyloxy)benzoic acid. While both share the same molecular formula and functional groups, the seemingly minor shift of the propionyloxy group from the ortho to the meta position drastically alters their pharmacological profile.
Initial investigations into this compound have highlighted its significant effects on platelet aggregation and blood clotting, suggesting its potential as an antithrombotic agent. However, comparative studies have revealed a stark contrast in its anti-inflammatory and anti-aggregatory activities when compared to its ortho-isomer, 2-(Propionyloxy)benzoic acid.[3] This guide will explore the structural basis for this divergence in activity.
Mechanistic Hypothesis: The Role of Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] The antiplatelet effects of many NSAIDs, including aspirin, are primarily due to the inhibition of COX-1 in platelets, which reduces the production of thromboxane A2, a potent platelet aggregator.[6][7]
It is hypothesized that the pharmacological activity of acyloxybenzoic acids is contingent on their ability to interact with the active site of the COX enzymes. The spatial arrangement of the functional groups is critical for this interaction.
Comparative Analysis: this compound vs. 2-(Propionyloxy)benzoic Acid
A pivotal study directly comparing the biological activities of this compound (3-PBA) and 2-(Propionyloxy)benzoic acid (2-PBA) provides the foundation for our understanding of the SAR in this series.[3] The key findings are summarized below.
Table 1: Comparative Biological Activity of Propionyloxybenzoic Acid Isomers
| Compound | Inhibition of Prostaglandin Synthesis (in human platelets) | Inhibition of Arachidonic Acid-Induced Platelet Aggregation | Suppression of Carrageenan-Induced Paw Edema in Rats |
| 2-(Propionyloxy)benzoic acid (2-PBA) | Active[3] | 76% inhibition[3] | Active, equipotent with aspirin[3] |
| This compound (3-PBA) | Inactive[3] | Inactive[3] | Inactive[3] |
| Aspirin (Reference) | Active | 83% inhibition[3] | Active[3] |
The data unequivocally demonstrates that the ortho-isomer, 2-PBA, possesses significant anti-inflammatory and antiplatelet activities, comparable to aspirin. In stark contrast, the meta-isomer, 3-PBA, is devoid of these activities under the same experimental conditions.[3]
Structural Rationale for the Observed aActivity Divergence
The dramatic loss of activity upon moving the propionyloxy group from the ortho to the meta position strongly suggests a precise geometric requirement for binding to the COX enzyme. For aspirin (2-acetoxybenzoic acid), the established mechanism involves the irreversible acetylation of a serine residue (Ser530 in COX-1) within a hydrophobic channel of the enzyme. This requires the acetyl group to be positioned in close proximity to the serine residue. The ortho arrangement of the carboxylic acid and the acyloxy group in aspirin and its analogs, like 2-PBA, is crucial for orienting the molecule within the active site to facilitate this reaction.
The carboxylic acid group is thought to first anchor the molecule to a basic residue, such as arginine (Arg120), at the entrance of the active site. This initial binding then positions the acyloxy group deeper within the channel, allowing for the subsequent acylation of the serine residue.
Logical Relationship: Proposed Binding of Acyloxybenzoic Acids to COX-1
Caption: Proposed binding modes of propionyloxybenzoic acid isomers in the COX active site.
In the case of 3-PBA, while the carboxylic acid can still anchor the molecule to the arginine residue, the meta-positioning of the propionyloxy group would orient it away from the critical serine residue, thus preventing the acylation step and rendering the molecule inactive as a COX inhibitor.
Structure-Activity Relationship of Hypothetical this compound Derivatives
Given the inherent inactivity of the 3-PBA scaffold as a COX inhibitor, this section will explore hypothetical modifications based on established SAR principles for NSAIDs to illustrate key concepts in drug design.
Modification of the Acyl Chain
The nature of the acyl chain in acyloxybenzoic acids can influence potency and duration of action.
-
Chain Length: In general, for 2-acyloxybenzoic acids, increasing the chain length from acetyl to propionyl can maintain or slightly alter activity. However, further increases in chain length may lead to a decrease in activity due to steric hindrance within the COX active site.
-
Branching: Introducing branching on the acyl chain, for instance, replacing the propionyl group with an isobutyryl group, could also negatively impact activity due to steric clashes.
For 3-PBA, it is unlikely that simple modifications to the propionyl chain would restore activity, as the fundamental issue of incorrect spatial orientation of the reactive group remains.
Substitution on the Phenyl Ring
Adding substituents to the phenyl ring can modulate the electronic and steric properties of the molecule, which in turn can affect its binding affinity and reactivity.
-
Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as a nitro or chloro group, could increase the acidity of the carboxylic acid, potentially strengthening the initial ionic interaction with the arginine residue in the COX active site. However, this is unlikely to compensate for the incorrect positioning of the propionyloxy group.
-
Electron-Donating Groups (EDGs): EDGs, such as a methyl or methoxy group, might slightly decrease the acidity of the carboxylic acid.
-
Bulky Groups: The introduction of bulky substituents could create steric hindrance, further preventing the molecule from entering the narrow channel of the COX active site.
Table 2: Predicted Effects of Hypothetical Modifications to this compound
| Modification | Rationale | Predicted Impact on COX-Inhibitory Activity |
| Lengthening the acyl chain (e.g., butyryloxy) | Increased lipophilicity and steric bulk. | Likely to remain inactive. Steric hindrance may further decrease any residual, non-specific binding. |
| Adding an electron-withdrawing group (e.g., 5-nitro) | Increased acidity of the carboxylic acid. | Likely to remain inactive. The fundamental misalignment of the propionyloxy group is not addressed. |
| Adding a bulky group (e.g., 4-phenyl) | Significant increase in steric hindrance. | Likely to remain inactive and may prevent entry into the COX active site altogether. |
Experimental Protocols for Evaluation
To validate the activity of any newly synthesized derivatives, a standardized set of in vitro and in vivo assays is essential.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound and its derivatives involves the esterification of the corresponding 3-hydroxybenzoic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as pyridine or dichloromethane.
-
Acylation: Cool the solution in an ice bath and slowly add propionyl chloride or propionic anhydride.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and acidify with dilute hydrochloric acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Workflow: Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Antiplatelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like arachidonic acid.
Step-by-Step Protocol:
-
Blood Collection: Draw blood from healthy human volunteers or rabbits into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Incubation: Pre-incubate the PRP with the test compound or vehicle control for a specified time at 37°C.
-
Aggregation Induction: Add an aggregating agent (e.g., arachidonic acid) to the PRP and measure the change in light transmittance over time using an aggregometer.
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation compared to the vehicle control.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating the acute anti-inflammatory activity of new compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.
-
Inflammation Induction: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion
The structure-activity relationship of this compound is a compelling case study in the importance of isomeric positioning for pharmacological activity. The available evidence strongly indicates that 3-PBA is inactive as an anti-inflammatory and antiplatelet agent due to its inability to effectively inhibit the COX enzymes, a consequence of the meta-positioning of its propionyloxy group. In contrast, its ortho-isomer, 2-(Propionyloxy)benzoic acid, is an active compound.
This guide underscores the necessity of precise structural architecture for molecular recognition by biological targets. While derivatization of the 3-PBA scaffold is unlikely to yield potent COX inhibitors, the comparative data presented herein provides a robust framework for understanding the fundamental SAR principles governing this class of compounds. Future research in this area should focus on synthetic strategies that can achieve the required ortho-relationship between the carboxylic acid and a reactive ester group for potent anti-inflammatory and antiplatelet effects.
References
- 1. iomcworld.com [iomcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Relationship of inhibition of prostaglandin synthesis in platelets to anti-aggregatory and anti-inflammatory activity of some benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido) Benzoic Acid: Antiplatelet Aggregation and Antithrombosis | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Propionyloxy)benzoic Acid
Introduction: The Analytical Imperative for 3-(Propionyloxy)benzoic Acid
This compound (CAS 51988-36-4) is an organic compound with a molecular weight of 194.18 g/mol and the chemical formula C₁₀H₁₀O₄[1][2]. As a derivative of benzoic acid, it finds applications in various research and development sectors, including pharmaceuticals and material science. The integrity of any research or quality control (QC) process involving this compound hinges on the reliability of the analytical methods used for its quantification and characterization.
This guide provides an in-depth comparison of common analytical techniques for this compound, grounded in the principles of method validation and cross-validation. Our objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, empowering researchers to select and validate analytical procedures that are truly fit for their intended purpose. The entire framework of this guide is built upon the foundational principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51988-36-4 | [1][2][5] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| IUPAC Name | 3-propanoyloxybenzoic acid | [1] |
| Boiling Point | 347.9 °C | |
| XLogP3 | 2.3 | [1] |
The Regulatory Cornerstone: Understanding Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended use[6]. This is not a mere checklist exercise; it is a systematic evaluation of a method's performance characteristics. Recent FDA guidance, harmonized with ICH Q2(R2), outlines the critical validation parameters that ensure data integrity[7][8]. These parameters form the basis of a self-validating system, where the experimental design itself confirms the method's reliability.
The typical lifecycle of method validation involves developing the procedure, defining its intended application, and executing a validation protocol that assesses key performance attributes.
Caption: Workflow for Analytical Method Validation.
Comparative Analysis of Primary Analytical Methods
We will explore two primary chromatographic methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness and applicability to a wide range of organic molecules. For this compound, the presence of a phenyl ring and ester group makes it an ideal candidate for reversed-phase separation. A C18 stationary phase is selected to leverage hydrophobic interactions. UV detection is suitable due to the aromatic ring, which provides a strong chromophore[9]. A wavelength of 235 nm is chosen to maximize sensitivity while minimizing interference from common solvents[10].
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase: 60:40 (v/v) Acetonitrile and Water containing 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA is used to acidify the mobile phase, ensuring the carboxylic acid group on the analyte is protonated (non-ionized) to achieve sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm[10].
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25 mL of acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with the mobile phase.
-
Sample Preparation: Dissolve the sample matrix containing the analyte in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Validation Data Summary (Hypothetical):
Table 2: HPLC-UV Method Validation Performance
| Parameter | Acceptance Criteria (ICH Q2(R2)) | Hypothetical Result |
| Specificity | No interference at the analyte's retention time. | Peak purity > 0.999. No co-elution observed with placebo matrix. |
| Linearity (R²) | R² ≥ 0.995 | 0.9998 |
| Range | 5 - 100 µg/mL | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% (at 3 concentrations) |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes | Passed (Flow rate ±0.1 mL/min, Temp ±2°C) |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer acts as a highly selective detector, identifying compounds based on their mass-to-charge ratio and fragmentation patterns[11]. However, this compound is not sufficiently volatile for direct GC analysis due to its carboxylic acid group. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective choice for this purpose.
Experimental Protocol:
-
Instrumentation: GC system equipped with an autosampler, a split/splitless inlet, and coupled to a single quadrupole mass spectrometer.
-
Derivatization:
-
Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 100 µL of pyridine (catalyst).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless, 1 µL.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Quantifier ion (e.g., m/z of the molecular ion of the silylated derivative) and qualifier ions (e.g., m/z of major fragments).
-
Validation Data Summary (Hypothetical):
Table 3: GC-MS Method Validation Performance
| Parameter | Acceptance Criteria (ICH Q2(R2)) | Hypothetical Result |
| Specificity | No interfering peaks in the chromatogram for the selected ions. | Passed. No peaks observed in blank matrix at the specific m/z values. |
| Linearity (R²) | R² ≥ 0.995 | 0.9995 |
| Range | 0.1 - 25 µg/mL | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 103.8% |
| Precision (%RSD) | Repeatability: ≤ 5.0% Intermediate: ≤ 5.0% | Repeatability: 2.5% Intermediate: 3.8% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05 µg/mL |
| Robustness | %RSD ≤ 5.0% for minor changes | Passed (Inlet temp ±5°C, Oven ramp ±1°C/min) |
Cross-Validation: Bridging the Methodological Divide
Cross-validation is essential when data from two or more different analytical methods need to be compared or combined, for instance, when switching from an HPLC method used in early development to a GC-MS method for final release testing[12][13]. The goal is to demonstrate that the methods provide equivalent results, ensuring data consistency throughout a product's lifecycle.
The ICH M10 guideline provides a modern framework for this process, emphasizing a statistical assessment of bias between methods rather than a simple pass/fail criterion[14][15].
Cross-Validation Protocol:
-
Sample Selection: Prepare a single, homogeneous batch of at least 6 samples. These samples should span the analytical range (low, medium, and high concentrations).
-
Analysis: Analyze each sample in triplicate using both the fully validated HPLC-UV method and the fully validated GC-MS method.
-
Data Evaluation:
-
Calculate the mean result for each sample from both methods.
-
Determine the percentage difference for each sample: [(Result_Method_A - Result_Method_B) / mean(Result_A, Result_B)] * 100.
-
Perform a statistical analysis, such as a paired t-test or Bland-Altman plot, to assess the bias between the two methods.
-
References
- 1. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. This compound | 51988-36-4 [sigmaaldrich.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Benzoic Acid | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 12. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-b-f.eu [e-b-f.eu]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Review of Benzoic Acid Esters as Anti-inflammatory Agents
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of benzoic acid esters as a promising class of anti-inflammatory agents. Moving beyond a simple recitation of facts, we will explore the causal relationships between chemical structure, mechanism of action, and therapeutic efficacy, grounded in experimental data. This document is designed to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-inflammatory therapeutics.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this intricate process can lead to chronic inflammatory diseases including arthritis, inflammatory bowel disease, and asthma.[1][2] Key mediators of the inflammatory response include prostaglandins and pro-inflammatory cytokines, which are synthesized through enzymatic pathways that serve as primary targets for anti-inflammatory drugs.[3][4]
Benzoic acid and its derivatives have long been recognized for their diverse biological activities, including anti-inflammatory properties.[1] Esters of benzoic acid, in particular, offer a versatile scaffold for medicinal chemists, allowing for the fine-tuning of physicochemical properties to enhance potency and reduce side effects.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzoic acid esters are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
A predominant mechanism of action for many benzoic acid esters, particularly salicylates, is the inhibition of cyclooxygenase (COX) enzymes.[3][5] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[3][6] By blocking COX-1 and COX-2, these compounds effectively reduce the production of prostaglandins, thereby diminishing inflammation and pain.[5] This mechanism is shared with widely used non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin.[5][7]
Caption: Simplified Cyclooxygenase (COX) Pathway and the inhibitory action of benzoic acid esters.
Modulation of Pro-inflammatory Cytokines and Signaling Pathways
Beyond COX inhibition, certain benzoic acid derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][9] This is a significant therapeutic advantage, as these cytokines play a crucial role in the amplification and perpetuation of the inflammatory response. The inhibition of these cytokines can occur through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3][10] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes.[11]
Comparative Analysis of Key Benzoic Acid Esters
While a vast number of benzoic acid esters exist, this review will focus on a selection of well-studied and representative examples to highlight key structure-activity relationships.
| Compound | Mechanism of Action | Key Experimental Findings | References |
| Methyl Salicylate | COX-1/COX-2 inhibition, TRP channel modulation.[5] | Metabolized to salicylic acid, which inhibits prostaglandin synthesis. Also acts as a counter-irritant.[5][7] | [3][5][7][12] |
| Benzyl Benzoate | Mild anti-inflammatory and antimicrobial properties. | Used topically to soothe skin irritation and inflammation.[13][14] Primarily recognized for its antiparasitic effects.[15][16] | [13][14][15] |
| Ethyl Benzoate | Flavor and fragrance agent with limited documented anti-inflammatory data. | Primarily used in cosmetics and food industries.[17][18] | [17][18] |
| Sodium Benzoate | Inhibition of NF-κB activation, suppression of iNOS, TNF-α, and IL-1β production.[9] | Demonstrates anti-inflammatory effects in microglial and astroglial cells.[10] | [10][19] |
Note: The anti-inflammatory data for some esters, like ethyl benzoate, is less established in scientific literature compared to others like methyl salicylate.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[20][21]
-
Hydroxyl Group: The presence of a hydroxyl group at the 2-position of the benzene ring, as seen in salicylic acid (the active metabolite of methyl salicylate), appears to be crucial for potent COX inhibition.[21]
-
Ester Group Modification: The nature of the alcohol moiety in the ester can influence the compound's lipophilicity, absorption, and metabolic profile, thereby affecting its overall efficacy and duration of action.
-
Other Substituents: The addition of other functional groups to the benzoic acid scaffold can lead to compounds with enhanced potency and selectivity for specific inflammatory targets.[20] For instance, the introduction of a piperazine moiety to certain benzoic acid derivatives has been shown to increase anti-inflammatory activity.[3]
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental models are essential.
In Vitro Assay: COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the key enzymes of the prostaglandin synthesis pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes.
-
Compound Preparation: Dissolve the test benzoic acid ester and a reference NSAID (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) in a suitable solvent like DMSO.[22]
-
Reaction Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compound or reference drug in a Tris-HCl buffer (pH 8.0) containing necessary co-factors.[22]
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the natural substrate for COX enzymes.[22]
-
Reaction Termination: After a set incubation period, stop the reaction.
-
Quantification of Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using a commercial Enzyme Immunoassay (EIA) kit.[22]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[22]
Causality: Measuring the reduction in PGE2 production directly correlates to the inhibition of COX enzyme activity, providing a clear mechanistic insight into the compound's anti-inflammatory potential.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[23][24]
Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.
Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period.
-
Compound Administration: Administer the test benzoic acid ester orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin or Diclofenac.[24][25]
-
Induction of Inflammation: After a specific time to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
Causality: The ability of a compound to reduce the swelling (edema) induced by carrageenan provides strong evidence of its anti-inflammatory efficacy in a complex biological system.
Caption: A typical experimental workflow for evaluating anti-inflammatory agents.
Future Perspectives and Conclusion
Benzoic acid esters represent a valuable and versatile chemical scaffold for the development of novel anti-inflammatory agents. While the mechanisms of some esters, like methyl salicylate, are well-understood, there is considerable scope for further investigation into the structure-activity relationships and therapeutic potential of a broader range of these compounds. Future research should focus on synthesizing novel derivatives with improved potency and selectivity, potentially targeting multiple inflammatory pathways to achieve a more comprehensive therapeutic effect.[3] The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for safer and more effective anti-inflammatory drugs.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 8. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium benzoate, a metabolite of cinnamon and a food additive, reduces microglial and astroglial inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspirin - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. specialchem.com [specialchem.com]
- 14. vbelleskincare.com [vbelleskincare.com]
- 15. Benzyl Benzoate Uses, Benefits, Side Effects & Medicines [zeelabpharmacy.com]
- 16. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 17. ewg.org [ewg.org]
- 18. ethyl benzoate, 93-89-0 [thegoodscentscompany.com]
- 19. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 24. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Propionyloxy)benzoic Acid
As a Senior Application Scientist, my goal is to empower researchers with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Propionyloxy)benzoic acid (CAS No. 51988-36-4), grounded in regulatory standards and field-proven best practices.
Hazard Profile and Essential Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a solid substance that, while not acutely toxic, presents several hazards that demand careful management.[1][2]
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | GHS Code | Practical Implication in the Lab |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when handling.[3][4] Wash hands thoroughly after use. |
| Causes skin irritation | H315 | Always wear appropriate nitrile or latex gloves. Avoid prolonged skin contact. |
| Causes serious eye irritation | H319 | Safety glasses or goggles are mandatory when handling this compound. |
| May cause respiratory irritation | H335 | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. |
Source: Synthesized from multiple chemical supplier safety data.[1][2][5]
The causality is clear: the irritant nature of this compound dictates that personal protective equipment (PPE) is the first line of defense, and its classification necessitates that it be treated as a regulated hazardous waste stream upon disposal.
The Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound must follow a controlled, documented process, often governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8] The following workflow ensures compliance and safety.
Caption: Waste Disposal Workflow for this compound.
Detailed Protocol for Routine Disposal
-
Waste Characterization and Segregation :
-
Treat all this compound waste, including contaminated items like weigh boats or gloves, as hazardous chemical waste.[9]
-
Maintain separate waste streams. Solid waste must be kept separate from liquid waste.[10]
-
Causality : As a carboxylic acid derivative, it is incompatible with bases (risk of neutralization reaction) and strong oxidizing agents.[3][4] Co-mingling these wastes in the same container can lead to dangerous reactions. Always segregate waste by chemical compatibility.[11]
-
-
Containerization and Labeling :
-
Use a chemically compatible container, preferably of plastic construction, with a secure, tightly sealing lid.[12][10] Ensure the container is in good condition and free from leaks.
-
The container must be clearly labeled as "Hazardous Waste."[11] The label must include the full chemical name, "this compound," and identify any known hazards (e.g., "Irritant").[11] Affix the appropriate GHS pictogram (the exclamation mark, GHS07).[1]
-
-
On-Site Accumulation :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][12] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times except when adding waste.[12] This is a critical step to prevent the release of vapors or dust.
-
-
Arranging for Disposal :
-
Do not dispose of this chemical down the drain or in regular trash.
-
Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][12] They are responsible for the compliant transport and ultimate disposal of the waste.[6]
-
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel should be familiar with these procedures before handling the chemical.
Spill Cleanup Protocol
-
Secure the Area : Evacuate non-essential personnel and ensure adequate ventilation. Eliminate all ignition sources as a precaution.[13]
-
Don PPE : At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill : For this solid material, prevent it from becoming airborne. Gently cover the spill with an inert absorbent material. To prevent dust generation, you may moisten the spilled material first.[13]
-
Collect the Material : Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[4][14] Do not generate dust. A HEPA-filter vacuum can also be used for cleanup.[13]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
-
Dispose : Label the container with all contents ("this compound spill debris") and manage it as hazardous waste.[9]
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][4]
-
Inhalation : Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3][4][14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]
Decontamination and Empty Container Disposal
An "empty" container is not truly empty and must be managed correctly to prevent the introduction of hazardous materials into the non-hazardous waste stream.
Caption: Empty Chemical Container Disposal Workflow.
Note : This procedure applies to containers that held non-acutely toxic (P-listed) waste.[6] Since this compound is not P-listed, this method is appropriate. The rinsate must be collected and disposed of as liquid hazardous waste.
Waste Minimization and Best Practices
A core principle of modern laboratory management is to reduce the volume of chemical waste generated.[6][12]
-
Source Reduction : Order only the quantity of chemical required for your experiments.[6][12]
-
Inventory Management : Maintain a current inventory of your chemicals to avoid ordering duplicates.[6][12]
-
Scale Reduction : Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.[6][12]
-
Sharing : Share surplus chemicals with other labs within your institution.[6][12]
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, protecting yourself, your colleagues, and the wider community.
References
- 1. This compound | 51988-36-4 [sigmaaldrich.com]
- 2. This compound | 51988-36-4 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. ilpi.com [ilpi.com]
- 5. 51988-36-4|this compound|BLD Pharm [bldpharm.com]
- 6. odu.edu [odu.edu]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. nj.gov [nj.gov]
- 14. home.miracosta.edu [home.miracosta.edu]
- 15. lookchem.com [lookchem.com]
Personal protective equipment for handling 3-(Propionyloxy)benzoic acid
Comprehensive Safety and Handling Guide: 3-(Propionyloxy)benzoic Acid
This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 51988-36-4). As a compound frequently utilized in research and development, a robust understanding of its hazard profile is paramount to ensuring personnel safety and procedural integrity. This guide moves beyond a simple checklist, offering a causal framework for each recommendation, thereby empowering researchers to make informed safety decisions. The protocols described herein are designed to be self-validating systems, integrating safety into the workflow itself.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound, as identified by the Globally Harmonized System (GHS), are irritation and acute toxicity if swallowed.[1][2] Understanding these risks is critical for selecting the appropriate controls.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 51988-36-4 | [3][4] |
| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |
| Molecular Weight | 194.18 g/mol | [3][4] |
| Appearance | White to off-white solid | [1] |
| Storage | Sealed in a dry, room temperature environment |[1][5] |
Table 2: GHS Hazard Profile
| GHS Pictogram | Signal Word | Hazard Statements | Associated Risks |
|---|
|
| Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Ingestion can lead to acute health effects. Direct contact can cause inflammation and irritation of the skin and severe damage to the eyes. Inhalation of dust can irritate the respiratory tract. |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazard profile. For this compound, the focus is on preventing contact with the solid or its solutions and avoiding the inhalation of dust.[5][6]
Table 3: Recommended Personal Protective Equipment
| Body Area | Recommended Equipment | Rationale and Best Practices |
|---|---|---|
| Eyes/Face | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a significant risk of splashing. | Causality: Protects against accidental splashes of solutions or contact with airborne solid particles, which can cause serious eye irritation (H319).[7][8] Goggles provide a seal around the eyes that standard safety glasses do not. |
| Skin/Hands | Chemical-resistant lab coat. Nitrile rubber gloves.[9] | Causality: A fully buttoned lab coat prevents contamination of personal clothing. Nitrile gloves provide an effective barrier against skin contact, which can cause irritation (H315).[10][11] Trustworthiness: Gloves must be inspected for tears or pinholes before each use. They should be removed and replaced immediately upon known or suspected contamination. |
| Respiratory | Not typically required if work is performed within a certified chemical fume hood. If a fume hood is unavailable or dust is generated, a NIOSH-approved N95 (or better) particulate respirator is mandatory. | Causality: Protects against the inhalation of airborne dust, which may cause respiratory irritation (H335).[6][7] Engineering controls like a fume hood are the primary line of defense.[11][12] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes exposure and ensures procedural reproducibility. The following steps provide a framework for safely handling this compound in a laboratory setting.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[7]
-
Ensure the chemical fume hood is functioning correctly (check airflow monitor) before beginning any work.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, waste containers) and place them within the hood to minimize movement in and out of the designated area.
-
-
Donning PPE:
-
Don PPE in the following order: lab coat, chemical safety goggles, and then gloves. This sequence ensures that gloves, the most likely item to be contaminated, are put on last.
-
-
Compound Handling (Aliquoting/Weighing):
-
When handling the solid, use a spatula to transfer the material. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[7]
-
Perform all manipulations on a disposable work surface (e.g., chemical-absorbent pad) to contain any minor spills.
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly. Wipe down the work area within the fume hood.[11]
-
Doffing PPE: To prevent cross-contamination, remove PPE in the correct order before leaving the work area: remove gloves first, followed by the lab coat (turning it inside out as you remove it), and finally, the eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Workflow Visualization
Caption: Safe Handling Workflow for this compound.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control: Prevent the spread of the spill. For solid spills, avoid sweeping with a dry broom as this can generate dust.[13]
-
Clean-up: Gently cover the spill with an absorbent material. Carefully scoop the material into a designated hazardous waste container.[12] Do not allow the solid to become airborne.
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][12]
-
Disposal Plan
Proper disposal is a critical final step in the chemical lifecycle, mandated by environmental regulations.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container.[7]
-
Unused Chemical: Unused or waste this compound should be collected in a separate, sealed, and clearly labeled container.
-
-
Containerization and Labeling:
-
Use only approved, chemically compatible containers for hazardous waste.
-
Label containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Final Disposal:
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.[11]
-
Never empty chemical waste into drains or dispose of it with regular trash.[11]
-
Consult your institution's Environmental Health & Safety (EHS) department for specific collection schedules and procedures. A common method for organic solids is dissolution in a combustible solvent followed by incineration in a licensed facility.[11]
-
References
- 1. This compound | 51988-36-4 [amp.chemicalbook.com]
- 2. 51988-36-4|this compound|BLD Pharm [bldpharm.com]
- 3. 3-(Propanoyloxy)benzoic acid | C10H10O4 | CID 18762077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. lookchem.com [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. leelinework.com [leelinework.com]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. benchchem.com [benchchem.com]
- 12. archpdfs.lps.org [archpdfs.lps.org]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
